Phosphoramidon

Catalog No.
S539550
CAS No.
36357-77-4
M.F
C23H34N3O10P
M. Wt
543.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoramidon

CAS Number

36357-77-4

Product Name

Phosphoramidon

IUPAC Name

(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C23H34N3O10P

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1

InChI Key

ZPHBZEQOLSRPAK-XLCYBJAPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-((2-((hydroxy((3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)phosphoryl)amino)-4-methylpentanoyl)amino)-3-(1H-indol-3-yl)propionate disodium salt, N-(alpha-L-rhamnopyranosyloxyhydroxyphosphinyl)-L- leucyl-L-tryptophan, phosphoramidon

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O

The exact mass of the compound Phosphoramidon is 543.1982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycopeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phosphoramidon metalloprotease inhibitor mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mechanism of Action

Phosphoramidon functions as a competitive inhibitor and transition-state analog for a range of zinc metalloproteases [1]. Its core mechanism involves several key aspects:

  • Metal Chelation: The molecule's phosphoramidate moiety (an N-P bond) is a key functional group that coordinates with the zinc ion (Zn²⁺) in the enzyme's active site, mimicking the transition state of the peptide hydrolysis reaction [2].
  • Broad Specificity: It inhibits various zinc metalloproteases, notably the gluzincin family, which includes enzymes like thermolysin and neprilysin (NEP) [1] [3].
  • Key Molecular Targets: Major enzymatic targets of this compound include Neprilysin (NEP) [4] [3], Endothelin-Converting Enzyme (ECE) [5] [6], and ZMPSTE24 [1].

The following diagram illustrates the competitive inhibition mechanism of this compound against its primary enzymatic targets:

G This compound This compound Enzyme Metalloprotease (Active Site) This compound->Enzyme Binds ZincIon Zinc Ion (Zn²⁺) ZincIon->Enzyme Chelates Substrate Native Peptide Substrate Enzyme_Active Metalloprotease (Active) Substrate->Enzyme_Active Cannot Bind Product Peptide Fragments Enzyme_Inhibited Metalloprotease (Inhibited) Enzyme->Enzyme_Inhibited Competitive Inhibition Enzyme_Active->Product No Cleavage

This compound competes with native substrate for the zinc-containing active site, preventing peptide cleavage.

Experimental Applications & Protocols

This compound is widely used in research to study protease-dependent biological processes. The following table summarizes its key experimental applications:

Application / Model System Observed Effect / Role of this compound Key Findings / Significance
Endothelin-1 Processing [5] Inhibits conversion of Big Endothelin-1 to active Endothelin-1. Suppressed secretion of ET-1 from endothelial cells; identified a this compound-sensitive metalloproteinase as the converting enzyme.
Radiopeptide Tumor Targeting [4] Protects intravenously injected radiopeptides from degradation by inhibiting NEP. Markedly increased tumor uptake of radiolabeled somatostatin, bombesin, and gastrin analogs in mouse models.
ZMPSTE24 Characterization [1] Competitive inhibitor of the integral membrane protease ZMPSTE24. Confirmed structural and functional relationship between membrane-bound ZMPSTE24 and soluble gluzincin metalloproteases.
Chronic Kidney Disease (CKD) Model [6] ECE inhibition in a mouse model of adenine diet-induced CKD. Attenuated CKD progression by reducing ER stress and NLRP3 inflammasome activation; induced protective autophagy.

A critical and well-documented application is its use to enhance the stability and tumor delivery of radiolabeled peptide drugs, which can be visualized in the following experimental workflow:

G Radiopeptide Radiopeptide (e.g., ¹¹¹In-DOTA-Ala¹-SS14) NEP Neutral Endopeptidase (NEP) Radiopeptide->NEP Without Inhibitor IntactPeptide Intact Radiopeptide Radiopeptide->IntactPeptide With this compound DegradedPeptide Degraded Radiopeptide NEP->DegradedPeptide Proteolysis Target Tumor Cell (Receptor Target) IntactPeptide->Target Binds Receptor Phosphoramidon_2 This compound Phosphoramidon_2->NEP Inhibits

This compound co-injection protects radiopeptides from NEP degradation, enabling intact delivery to tumor receptor targets.

Detailed Experimental Protocol: Radiopeptide Protection Assay

The following methodology is adapted from Nock et al. (2014) for studying the effect of this compound on radiopeptide stability and tumor uptake in vivo [4]:

  • 1. Radiopeptide Preparation:

    • Synthesize or obtain the desired DOTA-conjugated peptide (e.g., [DOTA-Ala1]SS14 for somatostatin receptor targeting).
    • Label the peptide with a radionuclide like 111In (Indium-111) by mixing the peptide with 111InCl3 in an acidic buffer (e.g., sodium acetate, pH ~5) and heating for 20 minutes.
    • Purify the radiolabeled product using reverse-phase HPLC to confirm radiochemical purity and specific activity.
  • 2. Animal Model and Injection:

    • Use severe combined immunodeficient (SCID) mice bearing relevant tumor xenografts (e.g., AR4-2J for somatostatin receptors).
    • Divide mice into two groups:
      • Control Group: Inject the 111In-labeled radiopeptide alone intravenously.
      • Test Group: Coinject the 111In-labeled radiopeptide with this compound (doses used in the study effectively inhibited NEP).
  • 3. Metabolic Stability Analysis:

    • At a specific time point post-injection (e.g., 5 minutes), collect blood samples from the mice.
    • Centrifuge the blood to obtain plasma.
    • Analyze the plasma samples via reverse-phase HPLC to quantify the percentage of intact radiopeptide remaining. Compare the results between the control and this compound-treated groups.
  • 4. Biodistribution and Tumor Uptake:

    • At a later time point (e.g., 4 hours post-injection), euthanize the mice and harvest tissues of interest (tumor, blood, liver, kidneys, etc.).
    • Weigh the tissues and measure their radioactivity using a gamma counter.
    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each sample. A significant increase in tumor %ID/g in the this compound group indicates successful protection of the radiopeptide.

Quantitative Inhibition Data

The inhibitory potency of this compound varies across its different enzyme targets, as summarized below:

Target Enzyme Reported IC₅₀ / Potency Experimental Context / Notes
ZMPSTE24 [1] Preliminary IC₅₀ determined; significantly lower potency than for soluble gluzincins. Measured using an intramolecular quenched-fluorescence fluorogenic peptide assay. Predicted lower potency based on structural data.
Neprilysin (NEP) [4] Highly potent and reversible competitive inhibitor. In vivo coinjection in mice effectively inhibited NEP, dramatically increasing intact radiopeptide levels in circulation from <2% to 86%.
Endothelin-Converting Enzyme (ECE) [5] Effective inhibitor of Big ET-1 conversion. Suppressed IR-ET secretion from cultured endothelial cells; led to accumulation of Big ET-1 and decreased C-terminal fragment.

Drug Properties and Biosynthesis

  • Drug Status: this compound is classified as an experimental compound and is not approved for therapeutic use in humans [3].
  • Biosynthesis: It is a natural product isolated from Streptomyces species. The unique phosphoramidate bridge linking a L-Leu-L-Trp dipeptide to a 6-deoxysugar (L-rhamnose) is formed by a specific kinase enzyme, TalE, which creates an N-P bond using a phosphohistidine intermediate [2].

References

Streptomyces tanashiensis Phosphoramidon source

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Genetic Basis

The biosynthesis of phosphoramidon involves a specific gene cluster. While the original producer is S. tanashiensis, the closely related Streptomyces mozunensis is also a known producer, and its gene cluster has been characterized [1] [2].

The biosynthetic pathway can be summarized in a logical workflow, from gene to mature product:

phosphoramidon_biosynthesis Start Start: Precursors L-Leu and L-Trp TalD TalD (ATP-grasp enzyme) Dipeptide Synthesis Start->TalD Intermediate Intermediate: Leu-Trp Dipeptide (4) TalD->Intermediate Condensation TalE TalE (Kinase) Phosphoramidate Formation Intermediate->TalE Phosphorylated Phosphorylated Intermediate (5) TalE->Phosphorylated N-P bond formation TalC TalC (Glycosyltransferase) Sugar Attachment Phosphorylated->TalC End End: Mature this compound TalC->End L-rhamnose attachment

The functions of the key genes in the cluster (based on studies of the tal cluster in S. mozunensis) are detailed below [1] [2]:

Gene Function in this compound Biosynthesis
talD Codes for a dipeptide synthetase (ATP-grasp enzyme) that condenses the amino acids L-leucine and L-tryptophan [1].
talE Codes for a unique kinase that forms the phosphoramidate (N-P) bond, creating the core inhibitory structure [1].
talC Codes for a glycosyltransferase that attaches the L-rhamnose sugar moiety to the phosphoramidate [1].

Experimental Protocols and Methodologies

Protocol 1: Screening for this compound-Producing Actinomycetes

This methodology is adapted from approaches used to screen for similar enzymes [3].

  • 1. Isolation and Culturing: Isolate actinomycetes from soil samples (e.g., rhizosphere soil) on appropriate agar plates. Incubate at a moderate temperature (e.g., 25-30°C) for several days.
  • 2. Fermentation: Inoculate potential producer strains into liquid production media. Solid-state fermentation using substrates like wheat bran and sesame oil cake has been successfully used to optimize similar metabolites and can be explored [3].
  • 3. Assay for Inhibitory Activity:
    • Sample Preparation: Centrifuge fermentation broth to obtain a cell-free supernatant.
    • Enzyme Reaction: Incaculate the supernatant with a target metalloprotease (e.g., thermolysin or LasB) and its specific fluorogenic or chromogenic substrate.
    • Detection: Measure the reaction's product formation spectrophotometrically or fluorometrically. A significant reduction in product formation compared to a control (without supernatant) indicates the presence of an inhibitor.
    • Validation: Confirm this compound specificity by observing reversal of inhibition with zinc addition or using antibodies.
Protocol 2: Genetic Confirmation via Gene Cluster Deletion

This protocol is based on the established method for confirming the this compound biosynthetic gene cluster [1].

  • 1. Gene Identification: Use the known tal gene cluster sequence (e.g., MIBiG accession BGC0002573) as a probe to identify the homologous cluster in S. tanashiensis [2].
  • 2. Gene Deletion: Construct a target gene knockout vector (e.g., for a key enzyme like TalD) using standard genetic engineering techniques.
  • 3. Heterologous Expression/ Mutant Analysis:
    • Introduce the knockout construct into the wild-type S. tanashiensis strain to create a mutant.
    • Alternatively, express the entire putative gene cluster heterologously in a model streptomycete like Streptomyces lividans.
  • 4. Metabolite Analysis:
    • Culture both the wild-type/mutant and the heterologous expression strain.
    • Extract metabolites from the culture broth and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS).
  • 5. Result Interpretation: The loss of this compound production in the knockout mutant, or its production in the heterologous host, confirms the identity of the biosynthetic gene cluster [1].

Key Insights for Research and Development

  • Optimization of Production: If you aim to produce this compound, consider using statistical optimization methodologies like Response Surface Methodology (RSM) with a Central Composite Design (CCD). This approach has been shown to increase the yield of other microbial enzymes by over 3-fold by optimizing significant media components [3].
  • A Platform for New Inhibitors: The elucidated biosynthetic pathway provides a toolbox for bioengineering. By manipulating the genes in the cluster—for example, by swapping the talC glycosyltransferase or the talD dipeptide synthetase—it may be possible to generate novel this compound analogs with altered sugar moieties or peptide chains, potentially leading to new inhibitors with different specificities or improved properties [1].

References

Comprehensive Technical Analysis: Phosphoramidon as a Thermolysin Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thermolysin and Its Biological Significance

Thermolysin (EC 3.4.24.27) is a thermostable metalloprotease originally isolated from Bacillus thermoproteolyticus that has become a paradigm for understanding catalytic mechanisms in zinc-dependent proteases. As a member of the M4 peptidase family, thermolysin features a characteristic HEXXH zinc-binding motif and demonstrates specificity for cleaving peptide bonds preceding hydrophobic amino acids such as leucine or valine. The enzyme consists of 316 amino acids and is stabilized by four calcium ions that contribute significantly to its thermal stability. Beyond its biochemical interest, thermolysin serves as an important model system for pharmaceutically relevant proteases including angiotensin-converting enzyme (ACE), endothelin-converting enzyme, and various matrix metalloproteinases (MMPs). This structural and mechanistic relationship makes thermolysin an invaluable tool for inhibitor design and mechanistic studies with direct therapeutic applications [1] [2].

Phosphoramidon, a naturally occurring phosphoramidate compound isolated from Streptomyces tanashiensis, represents one of the most potent and specific inhibitors of thermolysin. First characterized in the 1970s, this molecule has become an essential biochemical tool for investigating metalloprotease function and mechanism. This compound exhibits a Ki value of 30 nM at neutral pH against thermolysin, though its inhibitory potency demonstrates significant pH dependence, ranging from 1.4 nM at pH 5.0 to 8.5 μM at pH 8.5. The compound functions as a slow-binding inhibitor that mimics the transition state of the proteolytic reaction, providing insights into both enzyme mechanism and inhibitor design strategies for metalloproteases [1].

Structural Characteristics of Thermolysin

Overall Architecture and Active Site Composition

The three-dimensional structure of thermolysin has been extensively characterized through X-ray crystallography for over 35 years, revealing a bilobal architecture with the catalytic zinc ion positioned in the cleft between domains. The active site microenvironment can be subdivided into several functionally distinct subsites:

  • S1'-pocket: This hydrophobic subpocket is most critical for substrate recognition and specifically accommodates bulky hydrophobic amino acid side chains such as leucine, valine, or isoleucine. The pocket exhibits strict stereospecificity for L-amino acids and contributes significantly to substrate affinity and specificity through extensive van der Waals interactions [1] [2].
  • S2'-pocket: Adjacent to the S1'-site, this pocket is also predominantly hydrophobic but demonstrates broader specificity in substrate recognition compared to the S1'-pocket [2].
  • S1-pocket: This larger, more solvent-exposed binding region is relatively nonspecific in its interactions with substrate side chains [2].

The catalytic zinc ion is coordinated by three protein ligands: His-142, His-146, and Glu-166, with the remaining coordination sites available for substrate or inhibitor binding. This arrangement creates a geometrically constrained active site that facilitates nucleophilic attack on the scissile peptide bond. A particularly important catalytic residue is Glu-143, which participates directly in the catalytic mechanism by promoting the attack of a water molecule on the carbonyl carbon of the scissile bond and subsequently functioning as a proton shuttle to transfer the proton to the leaving nitrogen [3].

Structural Features of this compound

This compound (N-(α-L-rhamnopyranosyl-oxyhydroxyphosphinyl)-L-leucyl-L-tryptophan) is a tripartite molecule consisting of three key structural elements:

  • L-rhamnose moiety: A sugar component that extends toward solvent-exposed regions of the active site.
  • Phosphoramidate group: The key zinc-binding element that mimics the transition state during peptide bond hydrolysis.
  • Dipeptide component: L-leucine and L-tryptophan residues that occupy the S1' and S2' pockets, respectively [1] [4].

Structural studies have revealed that the phosphorus-nitrogen bond length in this compound is approximately 0.15 nm, suggesting that the nitrogen does not carry a formal charge. This distinguishes it from the unsubstituted phosphoramidate inhibitor N-phosphoryl-L-leucinamide (P-Leu-NH₂), which features a longer P-N bond (0.18 nm) indicative of a protonated, charged nitrogen. This difference in electronic structure has implications for the precise inhibition mechanism and transition state mimicry [3].

Table 1: Key Structural Features of this compound

Structural Component Chemical Characteristics Role in Inhibition
L-Rhamnose moiety (2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxane Solvent exposure, moderate contribution to binding affinity
Phosphoramidate group Rhamnose-O-PO(OH)-NH- Zinc coordination, transition state mimicry
Leucine residue L-configuration, isobutyl side chain S1'-pocket occupancy, hydrophobic interactions
Tryptophan residue L-configuration, indole side chain S2'-pocket binding, hydrophobic interactions
C-terminal carboxylate Free carboxylic acid Possible electrostatic interactions

Molecular Mechanism of Inhibition

Zinc Coordination and Active Site Interactions

The primary mechanism of thermolysin inhibition by this compound centers on its direct coordination with the catalytic zinc ion through a single oxygen atom of the phosphoramidate moiety. This coordination geometry results in a pseudotetrahedral arrangement around the zinc atom when considered with the three protein-derived ligands (His-142, His-146, and Glu-166). This configuration closely resembles the transition state during peptide bond hydrolysis, wherein the zinc ion polarizes the carbonyl oxygen of the scissile bond, facilitating nucleophilic attack. The phosphoramidate group in this compound thus serves as a transition state analog, mimicking the high-energy intermediate that develops during the proteolytic reaction [3] [1].

Crystallographic studies of the thermolysin-phosphoramidon complex have revealed several critical interactions that stabilize the enzyme-inhibitor complex:

  • The leucine side chain of this compound occupies the deep S1'-pocket, forming extensive van der Waals contacts with hydrophobic residues including Phe-130, Leu-133, Val-139, and Ile-137.
  • The tryptophan indole ring nests in the S2'-pocket, engaging in stacking interactions and additional hydrophobic contacts.
  • The phosphoramidate nitrogen forms a hydrogen bond with the carbonyl oxygen of Ala-113 at a distance of approximately 0.30 nm.
  • The rhamnose sugar moiety extends toward solvent-exposed regions, forming limited hydrogen bonds with the protein but contributing moderately to overall binding affinity [3] [2].
Transition State Mimicry and Catalytic Interference

This compound exemplifies the concept of transition state analog inhibition, where the inhibitor closely resembles the putative transition state of the reaction rather than the ground state substrate. In the normal catalytic mechanism, thermolysin facilitates peptide bond hydrolysis through stabilization of a pentacoordinate transition state at the carbonyl carbon of the scissile bond. The phosphoramidate moiety in this compound, with its tetrahedral phosphorus atom and direct zinc coordination, mimics this high-energy intermediate with remarkable fidelity. This mimicry is further enhanced by the protonation state of the phosphoramidate nitrogen, which differs between this compound and simpler phosphoramidate inhibitors, leading to variations in binding geometry and inhibitory potency [3].

The distance between the phosphoramidate nitrogen and the catalytic residue Glu-143 is approximately 0.39 nm in the thermolysin-phosphoramidon complex. This spatial relationship supports the proposed mechanism wherein Glu-143 first activates a water molecule for nucleophilic attack and subsequently shuttles protons to facilitate bond cleavage. By occupying this critical region of the active site and engaging in specific hydrogen bonding interactions, this compound effectively blocks both substrate binding and the catalytic function of Glu-143 [3].

G cluster_binding Binding Process cluster_inhibition Inhibition Mechanisms Thermolysin Thermolysin A Zinc Coordination (Single Oxygen) Thermolysin->A This compound This compound This compound->A B S1' Pocket Occupancy (Leucine Side Chain) This compound->B C S2' Pocket Interaction (Tryptophan Indole) This compound->C D Hydrogen Bonding (Phosphoramidate Nitrogen) This compound->D X Transition State Mimicry (Tetrahedral Phosphorus) A->X Y Active Site Blockade (Substrate Exclusion) B->Y C->Y Z Catalytic Interference (Glu-143 Interaction) D->Z Reaction Prevention Reaction Prevention X->Reaction Prevention Prevents Substrate Access Substrate Access Y->Substrate Access Blocks Proton Transfer Proton Transfer Z->Proton Transfer Disrupts

Diagram 1: Molecular mechanism of thermolysin inhibition by this compound showing key binding interactions and inhibitory consequences

Kinetic and Thermodynamic Properties

Binding Affinity and pH Dependence

This compound demonstrates pH-dependent inhibition against thermolysin, with its potency significantly increasing under acidic conditions. The inhibitor constant (Kᵢ) varies from 1.4 nM at pH 5.0 to 8.5 μM at pH 8.5, representing a remarkable 6,000-fold change in affinity across the physiologically relevant pH range. This profound pH dependence suggests that protonation events critically influence the binding interaction, potentially involving the phosphoramidate nitrogen, catalytic glutamate residue (Glu-143), or other ionizable groups within the active site microenvironment. The closely related inhibitor talopeptin, which differs from this compound only in the configuration of the C-4 hydroxyl group on the sugar moiety, exhibits nearly identical pH-dependent behavior, indicating that this stereochemical variation has minimal impact on the ionization-sensitive aspects of binding [1] [5].

The binding of this compound to thermolysin follows a two-step mechanism characterized by rapid initial association followed by a slower isomerization step:

Table 2: Kinetic Parameters of this compound and Related Inhibitors

Inhibitor Kᵢ (pH 5.5) Kᵢ (pH 7.0) Association Constant (kₒₙ) Dissociation Constant (K_d) Special Characteristics
This compound ~1.4 nM ~30 nM Similar to talopeptin Weaker than PLT Natural product, pH-dependent
Talopeptin Similar to this compound Similar to this compound Similar to this compound Similar to this compound Differs only in sugar configuration
PLT (N-phosphoryl-L-leucyl-L-tryptophan) Lower than this compound Lower than this compound Similar dissociation constant 4-300x stronger than this compound No sugar moiety, faster isomerization
P-Leu-NH₂ (N-phosphoryl-L-leucinamide) ~1.9 μM ~1.9 μM Not determined Not determined Pentacoordinate zinc tendency
Thermodynamic Signature of Binding

Isothermal titration calorimetry (ITC) studies have revealed that this compound binding to thermolysin is driven by a favorable enthalpic contribution (ΔH) that partially compensates for an unfavorable entropic term (-TΔS). This thermodynamic profile is characteristic of inhibitors that displace disordered water molecules from hydrophobic protein pockets, creating an "enthalpic signature" associated with the release of poorly organized water molecules into the bulk solvent. The hydrophobic effect plays a significant role in driving the association, particularly through the burial of the leucine side chain in the S1'-pocket and the tryptophan indole ring in the S2'-pocket. The dissociation of ordered water molecules from these hydrophobic cavities upon inhibitor binding results in a substantial entropy gain that contributes significantly to the overall binding free energy [2].

Recent thermodynamic analyses of phosphonamidate inhibitors binding to thermolysin's S1'-pocket have demonstrated that the stepwise increase in hydrophobic surface area does not correlate linearly with improved binding affinity. Instead, a threshold effect is observed wherein sufficient hydrophobic character must be achieved to displace all the disordered water molecules from the pocket, resulting in a dramatic enhancement of binding affinity once this critical size is exceeded. This phenomenon explains why this compound, with its optimal complementarity to the S1'-pocket, exhibits significantly stronger inhibition than simpler analogs with smaller hydrophobic groups [2].

Experimental Characterization Methods

Crystallographic Structural Analysis

X-ray crystallography has been instrumental in elucidating the precise molecular details of thermolysin inhibition by this compound. The following protocol outlines the standard methodology for structural characterization:

  • Protein Crystallization: Native thermolysin is dissolved in 0.05 M Tris/HCl buffer (pH 7.3) containing 50% (v/v) DMSO and 1.9 M caesium chloride to a final protein concentration of 4.0 mM. Crystals are grown at 18°C using the sitting drop vapor diffusion method with water as reservoir solution [2].

  • Complex Formation: Protein-inhibitor complex crystals are obtained via soaking native crystals in a solution of 0.1 M sodium cacodylate/HCl (pH 6.5), 10% DMSO, 5% MPD, 1 M CaCl₂, and 1.0 mM this compound for 24-48 hours [2].

  • Data Collection and Structure Determination: X-ray diffraction data are collected at cryogenic conditions using synchrotron radiation. The structure is typically refined to high resolution (0.16-0.23 nm) with R-factors of approximately 17-18% [3].

Through this approach, researchers have determined that this compound binds to thermolysin with the phosphoramidate moiety directly coordinating the catalytic zinc ion, while the leucine and tryptophan side chains occupy the S1' and S2' pockets, respectively. The rhamnose sugar extends toward solvent-exposed regions, forming limited hydrogen bonds with the protein surface [3].

Kinetic Characterization Protocols

The inhibitory potency of this compound is typically quantified through steady-state kinetic analysis using fluorimetric assays:

  • Enzyme Assay: Thermolysin activity is measured using a quenched fluorescent dipeptide substrate in appropriate buffer conditions (typically 0.05 M HEPES, pH 7.0, containing 5-10 mM CaCl₂) [1] [2].

  • Inhibition Measurements: this compound is titrated across a concentration range (typically from 0.1 nM to 100 μM) to determine the concentration-dependent inhibition of enzyme activity.

  • Data Analysis: The inhibitor constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed inhibition). For slow-binding inhibitors like this compound, the time dependence of inhibition must be accounted for in the kinetic model [1] [5].

  • Stopped-Flow Kinetics: Rapid kinetic techniques are employed to determine association and dissociation rate constants, revealing the two-step binding mechanism characteristic of this compound [5].

G cluster_experimental Experimental Characterization Workflow A Protein Purification and Crystallization B Inhibitor Complex Formation (Soaking or Co-crystallization) A->B C X-ray Data Collection (High Resolution) B->C D Structure Solution and Refinement C->D G Data Integration and Mechanism Elucidation D->G E Kinetic Characterization (Fluorimetric Assays) E->G F Thermodynamic Analysis (Isothermal Titration Calorimetry) F->G

Diagram 2: Experimental workflow for comprehensive characterization of this compound inhibition of thermolysin

Thermodynamic Analysis via Isothermal Titration Calorimetry

Isothermal titration calorimetry (ITC) provides direct measurement of the thermodynamic parameters associated with this compound binding:

  • Sample Preparation: Thermolysin is prepared in appropriate buffer (typically 0.05 M HEPES, pH 7.0, with 5 mM CaCl₂), while this compound is dissolved in the same buffer using DMSO stock solutions (final DMSO concentration <2%) [2].

  • Titration Experiment: Sequential injections of this compound solution are made into the thermolysin solution in the sample cell while reference cell contains buffer alone.

  • Data Analysis: The heat flow associated with each injection is measured and integrated to determine the binding isotherm. Nonlinear regression analysis yields the binding constant (K_b), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) [2].

This methodology has revealed that this compound binding to thermolysin is characterized by a favorable enthalpy change that compensates for an unfavorable entropy change, consistent with the displacement of disordered water molecules from hydrophobic pockets and the formation of specific hydrogen bonds and zinc coordination interactions [2].

Structure-Activity Relationships and Analog Design

Essential Structural Features for Inhibition

Structure-activity relationship (SAR) studies have identified the critical molecular components required for potent thermolysin inhibition:

  • Phosphoryl Group: The phosphoryl moiety is an absolute requirement for effective inhibition, as it provides the oxygen atoms necessary for zinc coordination and transition state mimicry. Replacement of this group with other functionalities dramatically reduces inhibitory potency [7].
  • Leucine Side Chain: The leucine residue is particularly important for interactions with the S1'-pocket. Modifications to this hydrophobic side chain significantly impact binding affinity, with the natural leucine configuration proving optimal for complementarity with the deep hydrophobic cavity [7].
  • Tryptophan Residue: The tryptophan side chain contributes substantially to binding through interactions with the S2'-pocket, though SAR studies suggest this residue may be more amenable to modification than the leucine side chain [7].
  • Rhamnose Moisty: The sugar component contributes modestly to binding affinity, as its removal (as in PLT, N-phosphoryl-L-leucyl-L-tryptophan) actually enhances inhibitory potency under certain conditions. The configuration of the C-4 hydroxyl group has minimal impact on binding [5] [7].

Comparative studies of this compound derivatives have demonstrated that the relative importance of these components varies when considering inhibition of different metalloproteases. For instance, while the leucine residue is critical for thermolysin inhibition, the tryptophan residue appears more important for inhibition of endothelin-converting enzyme (ECE), suggesting differences in the architecture of the corresponding substrate-binding pockets [7].

Advanced Inhibitor Design Strategies

The structural insights gained from studying this compound inhibition have facilitated the design of increasingly potent thermolysin inhibitors:

  • Phosphonamidate Derivatives: Replacement of the phosphoramidate group with phosphonamidate functionalities has yielded exceptionally potent inhibitors, such as Z-PheP⁎-l-Leu-L-Ala (PheP⁎ denotes phosphonamidate substitution), which exhibits a Kᵢ value of 68 pM, making it one of the most potent thermolysin inhibitors described to date [1].
  • Cyclic Constrained Analogs: The development of cyclic phosphonamidate inhibitors has explored the effects of conformational restraint on binding affinity and specificity [1].
  • S1'-Pocket Optimization: Systematic variation of the P1'-side chain has demonstrated that the binding affinity improves dramatically as the hydrophobic group becomes large enough to displace all disordered water molecules from the S1'-pocket, with isopropyl and isobutyl groups providing optimal complementarity [2].

These design efforts have been guided by high-resolution crystal structures of inhibitor-enzyme complexes, which reveal the precise atomic interactions responsible for binding affinity and specificity. The resulting compounds serve not only as potent enzyme inhibitors but also as valuable tools for understanding the fundamental principles of molecular recognition in enzyme active sites [1] [2].

Research Applications and Therapeutic Relevance

Tool for Studying Metalloprotease Mechanisms

This compound has become an indispensable biochemical tool for investigating the catalytic mechanisms of zinc-dependent metalloproteases. Its utility extends beyond thermolysin to include inhibition of various mammalian metalloenzymes:

  • Membrane Metallo-endopeptidase (Neprilysin): this compound potently inhibits this mammalian enzyme, which plays crucial roles in peptide hormone metabolism and neural signaling [4].
  • Endothelin-Converting Enzyme (ECE): this compound effectively inhibits ECE, which processes big endothelin to the potent vasoconstrictor endothelin-1, suggesting potential therapeutic applications in cardiovascular diseases [7] [4].
  • Matrix Metalloproteinases (MMPs): While not the primary target, this compound exhibits some cross-reactivity with certain MMPs, supporting the structural and mechanistic relationships between these enzymes and thermolysin [2].

The cross-reactive inhibition of these clinically relevant enzymes by this compound has accelerated mechanistic studies and inhibitor design efforts across multiple metalloprotease families, demonstrating the broad utility of this natural product as a structural and mechanistic probe [7] [4].

Implications for Drug Discovery

The detailed structural and mechanistic insights gained from studying this compound inhibition have direct implications for pharmaceutical development:

  • Transition State Analog Design: The demonstration that this compound functions as a transition state analog has validated this approach for inhibitor design against therapeutic targets including ACE inhibitors for hypertension, MMP inhibitors for cancer and inflammatory diseases, and ECE inhibitors for cardiovascular conditions [1] [2].
  • Zinc-Binding Group Optimization: The phosphoramidate moiety has inspired the development of diverse zinc-binding pharmacophores for metalloenzyme inhibitors, including hydroxamates, carboxylates, and other phosphorus-containing groups [1].
  • Selectivity Engineering: Comparative studies of this compound analogs binding to different metalloproteases have identified strategies for engineering selectivity into broad-spectrum inhibitor scaffolds [7].

While this compound itself has limited therapeutic potential due to pharmacokinetic limitations and lack of specificity, its structural and mechanistic features have informed the design of numerous clinical candidates targeting medically important metalloproteases [1] [7].

Conclusion and Future Perspectives

This compound represents a classic example of transition state analog inhibition that has provided profound insights into the catalytic mechanism of thermolysin and related metalloproteases. Its binding mode, characterized by direct zinc coordination and optimal complementarity with the extended active site, has established fundamental principles for inhibitor design against zinc-dependent enzymes. The pH-dependent inhibition kinetics, slow-binding characteristics, and distinctive thermodynamic signature further enrich our understanding of the complex interplay between molecular recognition and catalytic interference.

Future research directions will likely focus on several promising areas:

  • Ultra-potent Inhibitor Development: The extraordinary potency achieved with phosphonamidate inhibitors (Kᵢ = 68 pM) suggests that further optimization may yield even more effective compounds for research and therapeutic applications [1].
  • Selectivity Engineering: As the structural databases of metalloprotease-inhibitor complexes expand, computational design approaches may enable precise tuning of inhibitor specificity for reduced off-target effects [2].
  • Therapeutic Translation: While this compound itself has limitations as a drug candidate, its fundamental inhibitory principles continue to inform the development of clinical metalloprotease inhibitors for conditions including hypertension, heart failure, and cancer [7] [2].

References

Phosphoramidon biosynthesis and gene cluster

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Gene Cluster and Pathway

The table below summarizes the core genes identified in the tal cluster (from Streptomyces mozunensis MK-23) and their established functions in Phosphoramidon biosynthesis [1].

Gene Function Catalyzed Reaction
talD ATP-grasp dipeptide synthetase Condenses L-Leucine and L-Tryptophan to form the Leu-Trp dipeptide backbone (precursor 4).
talE Phosphoramidate-forming kinase Transfers a phosphoryl group from ATP to the N-terminus of the Leu-Trp dipeptide, creating the key phosphoramidate intermediate (5).
talC Glycosyltransferase Installs the 6-deoxy-L-sugar moiety (L-rhamnose) onto the phosphoramidate intermediate via a phosphoester linkage, yielding the final product.

The following diagram illustrates the coordinated biosynthetic pathway:

G L_Leu L-Leucine TalD TalD L_Leu->TalD L_Trp L-Tryptophan L_Trp->TalD Dipeptide Leu-Trp Dipeptide (4) TalE TalE Dipeptide->TalE PhosphoInt Phosphorylated Intermediate (5) TalC TalC PhosphoInt->TalC Product This compound ATP1 ATP ATP1->TalD ATP2 ATP ATP2->TalE Sugar Activated L-Rhamnose Sugar->TalC TalD->Dipeptide TalE->PhosphoInt TalC->Product

This compound biosynthetic pathway.

Key Experimental Evidence

The functions of these genes were confirmed through a series of experiments, primarily involving heterologous expression and in vitro reconstitution [1].

Experimental Approach Key Findings
Heterologous Expression Transfer of the tal cluster to Streptomyces sp. MK730-62F2 resulted in production of this compound, confirmed by LC-MS comparison with a commercial standard.
Gene Deletion Studies Individual deletion of talC, talD, or talE led to a loss of this compound production, confirming their essential role.
In Vitro Reconstitution Incubation of purified His-TalE enzyme with ATP and the synthetic Leu-Trp dipeptide generated the predicted phosphorylated intermediate (5), confirmed by HR-MS and NMR.
Precursor Supplementation Adding the synthetic Leu-Trp dipeptide to cultures of the ΔtalD mutant restored this compound production, confirming TalD's role as a dipeptide synthetase.

The experimental workflow for validating the function of TalE is detailed below:

G Start Clone and express talC/talE in E. coli A Obtain soluble His-TalE protein Start->A B Set up in vitro assay: • Purified His-TalE • ATP • Synthetic Leu-Trp dipeptide (4) A->B C Incubate at 30°C for 2 hours B->C D Analyze reaction mixture via LC-MS/HR-MS C->D E Purify product for NMR analysis D->E Result Identify phosphoramidate intermediate (5) E->Result

TalE enzyme function validation workflow.

Technical Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the foundational studies.

Heterologous Expression and Gene Deletion [1]

  • Host Strain: Streptomyces sp. MK730-62F2
  • Vector: Integrative pCC1FOS derivative
  • Process: The entire tal cluster was transferred to the host. For deletion studies, individual genes (talC, talD, talE) and bordering regions were knocked out via mutagenesis before heterologous expression.
  • Analysis: Culture extracts were analyzed by LC-MS. Production was confirmed by comparing the mass, retention time, and UV spectrum to a commercial this compound standard.

In Vitro Assay for TalE Kinase Activity [1]

  • Enzyme Preparation: His-tagged TalE was produced in E. coli and purified.
  • Reaction Conditions:
    • Components: Purified His-TalE, ATP, synthetic Leu-Trp dipeptide (precursor 4)
    • Buffer & Temperature: Standard buffer, incubated at 30°C for 2 hours
  • Product Detection:
    • LC-MS/HR-MS: Used to detect and accurately determine the mass of the new phosphoramidate intermediate (5).
    • NMR: The purified product was analyzed using a series of 1H/13C/15N-based 1D/2D NMR experiments to confirm its structure.

Biological Significance and Applications

This compound is a potent inhibitor of metalloendopeptidases [1]. It is widely used as a biochemical tool to study enzymes like thermolysin, neutral endopeptidase (NEP), and Endothelin-Converting Enzyme-1 (ECE-1) [1] [2] [3].

Its inhibitory activity stems from the metal-chelating properties of its phosphoramidate moiety, which mimics the transition state of the protease reaction [1]. This mechanism is illustrated in the structure of human ECE-1 complexed with this compound, which provides a blueprint for rational drug design [2]. The discovery of its compact, three-gene biosynthetic cluster opens new avenues for bioengineering novel protease inhibitors.

References

big endothelin-1 conversion to ET-1 by Phosphoramidon-sensitive enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Enzymes and Inhibitors

The following table summarizes the key phosphoramidon-sensitive enzymes involved in big ET-1 conversion and the role of the inhibitor itself.

Component Type/Category Key Characteristics Inhibitor Profile

| ECE (M1 form) [1] [2] | Membrane-bound, glycosylated metalloproteinase | • Apparent molecular mass: ~300 kDa (gel filtration) [1] [3], 120-131 kDa (SDS-PAGE/sucrose density) [2] • pH optimum: Neutral (pH 7.0-7.5) [1] • High affinity for big ET-1; low activity on big ET-2; minimal on big ET-3 [1] | • This compound: IC50 ~1 µM [1]Not inhibited by thiorphan (NEP 24.11 inhibitor) or bacitracin [1] [2] | | ECE (M2 form) [1] | Neutral Endopeptidase 24.11 (NEP) | • Apparent molecular mass: ~65 kDa [1] • pH optimum: 7.5 [1] • Converts both big ET-1 and big ET-2 [1] | • This compound: IC50 ~0.3 nM [1]Inhibited by thiorphan and bacitracin [1] | | This compound [4] [5] [6] | Metalloendopeptidase Inhibitor | • Isolated from Streptomyces [6] • Inhibits ECE activity in vitro and in vivo [4] [5] [6] • Does not affect the hypertensive action of mature ET-1 [4] [6] | • Suppresses big ET-1-induced pressor action in rat kidney (IC 10⁻⁴ M) [5] • Attenuates big ET-1 hypertensive effect in animals (0.25 mg/kg/min i.v.) [6] |

Experimental Evidence and Protocols

The foundational role of this compound-sensitive ECEs was established through a series of key experiments. The following table outlines the core methodologies and findings from critical studies.

Experimental Context Key Methodology Major Findings

| Aortic Endothelial Cells (In Vitro) [4] | • Big ET-1 incubated with endothelial cell membrane fraction. • ET-1 measured via immunoassay and HPLC. • this compound/thiorphan added to assess inhibition. | • Membrane fraction generated immunoreactive ET-1 identified as ET-1[1-21]. • Increase in ET-1 correlated with C-terminal fragment (22-39). • This compound suppressed ET-1/CTF secretion and increased big ET-1 secretion. Thiorphan had no effect. | | Porcine Lung Membrane (Enzyme Purification) [1] [2] | • ECE solubilized from membrane fraction (Lubrol PX) and purified via chromatography. • Enzyme activity characterized against big ET isopeptides. | • Two distinct ECE activities separated: M1 (ECE, ~300 kDa) and M2 (NEP, ~65 kDa). • M1 has high specificity for big ET-1. M1 is glycosylated, monomeric, inhibited by this compound (not thiorphan), and restored by Zn²⁺ after EDTA inactivation [2]. | | Isolated Perfused Rat Kidney (Ex Vivo) [5] | • Rat kidney perfused with big ET-1 or ET-1. • Vascular perfusion pressure and immunoreactive ET levels measured with/without this compound. | • Big ET-1 induced a pressor response and increased tissue immunoreactive-ET. • This compound suppressed big ET-1-induced pressor action and immunoreactive-ET accumulation. It slightly sustained ET-1's pressor effect, shared by kelatorphan (NEP inhibitor), suggesting NEP also degrades ET-1 in the kidney. | | Rat Vas Deferens (Tissue-Specific) [7] | • Prostatic portion of rat vas deferens field-stimulated. • Contractile responses to big ET-1, ET-1, and big ET-3 measured with/without this compound. | • Big ET-1 was nearly as potent as ET-1 in enhancing nerve-mediated contractions; big ET-3 was inactive. • This compound markedly reduced the response to big ET-1 but not ET-1, indicating a specific ECE present that converts big ET-1 but not big ET-3. |

Big ET-1 Conversion and Signaling Pathway

The following diagram illustrates the key steps in the synthesis and signaling of Endothelin-1, highlighting the crucial inhibitory action of this compound.

PreProET1 Pre-pro-Endothelin-1 BigET1 Big Endothelin-1 (big ET-1) PreProET1->BigET1 Furin-like Proteases ET1 Endothelin-1 (ET-1) BigET1->ET1 ECE Cleavage ETAR ETAR / ETRB (GPCRs) ET1->ETAR ECE ECE (Metalloproteinase) ECE->ET1 Catalyzes This compound This compound This compound->ECE Inhibits Signaling Downstream Signaling (MAPK, PI3K/AKT, etc.) ETAR->Signaling

This conversion is a critical step in activating the potent signaling pathways of ET-1. The generated ET-1 binds to its G-protein coupled receptors (ETAR and ETRB) on the cell surface, initiating complex downstream signaling cascades [8] [9]. These include the MAPK, PI3K/AKT, NF-κB, and calcineurin pathways, which influence diverse cellular processes such as contraction, proliferation, survival, and hypertrophy [8] [10] [9]. In cancer, this pathway can cross-talk with others, like the Hippo/YAP pathway, to promote oncogenic traits like metastasis and therapy resistance [10].

Key Takeaways for Research and Drug Development

  • Target Validation: this compound's efficacy in suppressing big ET-1-induced effects in vivo validates ECE as a viable drug target for conditions involving elevated ET-1, such as hypertension and heart failure [4] [5] [6].
  • Enzyme Specificity is Crucial: The existence of multiple ECE forms (M1) and related enzymes (M2/NEP) with different substrate specificities and inhibitor sensitivities necessitates highly selective drug design to avoid off-target effects [1].
  • Dual-Blockade Therapeutic Strategy: Research in oncology suggests that simultaneously targeting the ET-1 receptors (e.g., with receptor antagonists like macitentan) and its downstream signaling partners (e.g., YAP) may be a more effective strategy than inhibiting ECE alone, offering a way to disrupt a potent oncogenic network [10].

References

Phosphoramidon solubility and stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Preparation

The following table summarizes the available quantitative solubility data for Phosphoramidon Disodium Salt. The free acid form of this compound (CAS 36357-77-4) is also available, but the disodium salt is generally preferred for experimental use due to its enhanced water solubility and stability [1].

Solvent Solubility Concentration Notes
DMSO [2] 100 mg/mL 169.64 mM Suitable for in vitro stock solutions.
Water [2] 100 mg/mL 169.64 mM Direct dissolution possible for the disodium salt.

For in vivo studies, the search results provide several validated formulations for creating a working solution [2]:

  • Homogeneous Suspension: Can be prepared in 0.5% carboxymethyl cellulose (CMC-Na) at a concentration of ≥5 mg/mL.
  • Clear Solution (Formulation 1): 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% double-distilled water. This can achieve a concentration of 5.150 mg/mL (8.74 mM).
  • Clear Solution (Formulation 2): 5% DMSO + 95% Corn oil. This can achieve a concentration of 0.625 mg/mL (1.06 mM).

It is recommended to use these mixed solutions immediately for optimal results [2].

Experimental Protocols and Applications

This compound is a potent inhibitor of several zinc metalloproteases. The table below outlines its reported half-maximal inhibitory concentration (IC50) values for different enzyme targets.

Enzyme Target Reported IC50 Value Reference
Neutral Endopeptidase (NEP) [2] [1] 0.034 μM Selleckchem / MedChemExpress
Endothelin-Converting Enzyme (ECE) [2] [1] 3.5 μM Selleckchem / MedChemExpress
Endothelin-Converting Enzyme-2 (ECE-2) [3] 4 nM ScienceDirect Topics
Angiotensin-Converting Enzyme (ACE) [2] [1] 78 μM Selleckchem / MedChemExpress
Thermolysin [1] 0.4 μg/mL MedChemExpress

The following experimental workflows, derived from research publications, illustrate how this compound is used to study enzyme function.

G A Anesthetized Rat Model B IV Administer This compound A->B C IV Inject Big Endothelin-1 B->C D Monitor Mean Arterial Pressure C->D E Result: Blocked Pressor Response to Big ET-1 D->E

In vivo protocol for studying ECE activity [4]

G A Carotid Body or Cell Membranes B Pre-incubate with This compound (1-500 µM) A->B C Stimulate with Hypoxia or Add Big ET-1 Substrate B->C D Measure Output: ET-1 Release or Conversion C->D E Result: Inhibited ET-1 Production/Release D->E

In vitro protocol for measuring ECE inhibition [5] [4]

Stability Considerations and Best Practices

While the search results confirm that this compound disodium salt has enhanced stability and can be shipped at room temperature [2] [1], they do not provide specific data on its shelf life in solution or under various storage conditions (e.g., pH, temperature, freeze-thaw cycles).

Given the lack of specific stability data, it is strongly advisable to follow these general best practices for handling this compound in a research setting:

  • Prepare Fresh Solutions: Given the recommendation to use in vivo formulations immediately [2], preparing fresh stock solutions for critical experiments is the most reliable approach.
  • Follow Supplier Guidance: Adhere to the storage conditions recommended on the product datasheet from your supplier. Typically, powders are stored desiccated at -20°C or below.
  • Conduct Empirical Testing: For long-term projects, you can establish stability in your specific buffer system by aliquoting the solution, storing it under your intended conditions (e.g., -20°C or -80°C), and testing inhibitory activity in a functional assay over time.

References

role of Phosphoramidon in pain inhibition and sleep studies

Author: Smolecule Technical Support Team. Date: February 2026

Core Quantitative Data Summary

The table below summarizes key quantitative findings from foundational studies on Phosphoramidon's effects.

Experimental Factor Effect on this compound Analgesia Effect on Basal Pain Threshold Key Findings
Normal Sleep Potentiated No significant change Co-administration with MAO-B inhibitor Deprenyl or substrate β-phenylethylamine (PEA) enhanced analgesic action [1] [2].
REM Sleep Deprivation (REMSD) Abolished Decreased This compound alone lost its analgesic effect; Deprenyl and/or PEA could not restore analgesia [1] [2].
Dosage (in rats) N/A N/A This compound: 250 µg (intracerebroventricular, icv); Deprenyl: 2.5-10 mg/kg (intraperitoneal, ip); PEA: 40 µg (icv) [1] [2].

Detailed Experimental Protocols

To replicate the core findings, the following methodology can be employed.

Animal Model and REM Sleep Deprivation (REMSD)
  • Animal Subject: Typically conducted on laboratory rats.
  • REMSD Technique: The "flower pot" technique is used. This involves placing the animal on a small platform (e.g., 6.5 cm diameter) surrounded by water. During REM sleep, muscle atonia causes the animal's face to touch the water, prompting awakening. Control animals are placed on larger platforms to prevent sleep deprivation while exposing them to the same environment [3].
  • Deprivation Duration: Protocols often involve 24 to 72 hours of continuous REMSD.
Drug Administration
  • This compound: Administered intracerebroventricularly (icv) at a dose of 250 µg to inhibit enkephalinase in the central nervous system [1] [2].
  • Modulating Agents:
    • Deprenyl (Selegiline): A selective MAO-B inhibitor, administered intraperitoneally (ip) at 2.5-10 mg/kg, 60 minutes prior to this compound [1] [2].
    • β-Phenylethylamine (PEA): A MAO-B substrate, administered icv at a dose of 40 µg [1] [2].
Pain Threshold (Nociception) Measurement
  • Assay: The tail-flick test or a similar radiant heat assay is a standard method.
  • Procedure: A focused light beam is directed to the tail, and the latency to a swift tail-flick response is recorded. A significant increase in latency compared to the control group indicates analgesia [3].
  • Baseline Measurement: Pain thresholds are established for all animals before any intervention.
  • Post-Treatment Measurement: Pain thresholds are measured at defined intervals after drug administration.

Proposed Neurochemical Pathway and Experimental Workflow

The proposed mechanism of action and its interaction with sleep can be visualized through the following pathway and experimental sequence.

NS Normal Sleep EnkephalinRelease Release of Enkephalins NS->EnkephalinRelease REMSD REM Sleep Deprivation (REMSD) System_Insufficiency Functional Insufficiency of Enkephalinergic System REMSD->System_Insufficiency Hyperalgesia Hyperalgesia (Lowered Pain Threshold) REMSD->Hyperalgesia EnkephalinAccum Accumulation of Active Enkephalins EnkephalinRelease->EnkephalinAccum This compound This compound (Enkephalinase Inhibitor) This compound->EnkephalinAccum Inhibits Breakdown Analgesia Analgesia EnkephalinAccum->Analgesia MAO_B_Inhibition MAO-B Inhibitor (Deprenyl) PEA_Increase ↑ β-Phenylethylamine (PEA) MAO_B_Inhibition->PEA_Increase Reduces Metabolism PEA_Increase->Analgesia Potentiates System_Insufficiency->Analgesia Abolishes Hyperalgesia->Analgesia Abolishes

> Proposed neurochemical pathway of this compound's analgesia and its modulation by sleep and MAO-B.

Start Start Experiment AnimalPrep Animal Preparation (Rat Groups) Start->AnimalPrep SleepManip Sleep Manipulation AnimalPrep->SleepManip Group_REMSD REMSD Group (Flower Pot Method) SleepManip->Group_REMSD Group_Control Control Sleep Group SleepManip->Group_Control DrugAdmin Drug Administration Group_REMSD->DrugAdmin Group_Control->DrugAdmin PainAssay Pain Threshold Assay (Tail-flick Test) DrugAdmin->PainAssay MAO_B Deprenyl (i.p.) DrugAdmin->MAO_B Optional: Pre-treat with PEA PEA (i.c.v.) DrugAdmin->PEA Optional: Co-administer Phosph This compound (i.c.v.) DrugAdmin->Phosph Administer DataAnalysis Data Analysis PainAssay->DataAnalysis End End DataAnalysis->End

> Sequential workflow for investigating this compound's analgesic effects under sleep deprivation.

Interpretation and Research Implications

  • Functional Insufficiency Hypothesis: The primary conclusion from these studies is that REM sleep deprivation induces a "functional insufficiency" in the brain's enkephalinergic (opioid) systems [1] [2]. Even when enkephalin breakdown is blocked, the system cannot produce adequate analgesia, suggesting that REM sleep is crucial for maintaining the tone and responsiveness of this endogenous pain-control pathway.
  • Hyperalgesic State: REM sleep deprivation not only blocks drug-induced analgesia but also actively lowers the basal pain threshold, creating a state of hyperalgesia [1] [3]. This underscores the complex, bidirectional relationship between sleep and pain.
  • Clinical Translation: These findings highlight that the efficacy of analgesics targeting endogenous opioid systems may be significantly compromised in individuals with chronic sleep disorders. This provides a mechanistic rationale for treating sleep disturbances as a core component of chronic pain management [3].

References

Phosphoramidon disodium in enzyme research protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphoramidon Disodium

This compound Disodium is a potent and specific inhibitor of metalloproteases, widely utilized in biochemical research as a tool to study enzyme function and signaling pathways [1] [2]. It is a microbial metabolite that effectively blocks the activity of key enzymes involved in numerous physiological processes, including cardiovascular function, neurobiology, and cancer [1] [3]. Its primary value lies in its ability to allow researchers to dissect complex biological systems by selectively inhibiting specific metalloenzymes.

Mechanism of Action & Key Targets

This compound Disodium acts by chelating the zinc ion at the active site of metalloproteases, thereby blocking their catalytic activity [2]. The following diagram illustrates its primary inhibitory pathway and biological consequences:

G This compound Inhibits Key Metalloproteases P This compound Disodium NEP Neutral Endopeptidase (NEP) P->NEP Inhibits ECE Endothelin Converting Enzyme (ECE) P->ECE Inhibits ACE Angiotensin Converting Enzyme (ACE) P->ACE Inhibits Amyloid Amyloid-β Peptides NEP->Amyloid Degrades Endothelin Endothelin-1 ECE->Endothelin Produces Angiotensin Angiotensin II ACE->Angiotensin Produces

The table below summarizes the key enzyme targets of this compound Disodium and their respective half-maximal inhibitory concentration (IC50) values, which indicate the compound's potency:

Enzyme Target IC50 Value Biological Role of Target
Neutral Endopeptidase (NEP) 0.034 μM [1] Degrades vasoactive peptides, including amyloid-β [4]
Endothelin-Converting Enzyme (ECE) 3.5 μM [1] Converts big endothelin-1 to the potent vasoconstrictor endothelin-1 [5]
Angiotensin-Converting Enzyme (ACE) 78 μM [1] Converts angiotensin I to angiotensin II, a key regulator of blood pressure [1]
Thermolysin 0.4 μg/mL [3] A bacterial metalloprotease; the original model for inhibitor studies [3]

Experimental Protocols & Applications

In Vitro Enzyme Inhibition Assay

This protocol is adapted from methods used to characterize ECE and NEP inhibition [1] [5].

  • Principle: Measure the remaining activity of a target enzyme (e.g., NEP or ECE) after pre-incubation with this compound Disodium.
  • Procedure:
    • Preparation: Pre-incubate the enzyme preparation (e.g., solubilized membrane fractions) with varying concentrations of this compound Disodium for 15-30 minutes at 37°C in a neutral pH buffer (e.g., HEPES or Tris, pH 7.0-7.5) [5].
    • Reaction Initiation: Add the specific fluorogenic or chromogenic substrate for the target enzyme.
    • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C.
    • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., acid like phosphoric acid or a chelating agent like EDTA).
    • Detection & Analysis: Measure the reaction product using a plate reader (fluorescence or absorbance). The IC50 value is determined by plotting the inhibitor concentration against the percentage of remaining enzyme activity.
In Vivo Administration in Animal Models

This compound Disodium has been used to study the role of its target enzymes in whole organisms. The workflow below outlines a typical in vivo experiment:

G In Vivo Protocol for Blood Pressure Study Step1 Animal Model (Sprague-Dawley Rats) Step2 Pre-treatment with This compound (i.v.) Step1->Step2 Step3 Challenge with Big Endothelin-1 Step2->Step3 Step4 Monitor Hemodynamic Response Step3->Step4 Step5 Result: Suppressed Hypertensive Effect Step4->Step5

  • Specific Protocol:
    • Animal Model: Male Sprague-Dawley rats [3].
    • Dosage: 0.25 mg/kg per minute via intravenous (i.v.) infusion [3].
    • Observation: this compound pre-treatment significantly suppresses the hypertensive effect induced by an injection of big endothelin-1 [3]. Another study used a single i.v. dose of 1-30 mg/kg to block the pressor activity of porcine big endothelin-1 [3].
Key Research Use-Cases
  • Cardiovascular Research: Used to investigate the role of ECE and endothelin-1 in hypertension. By inhibiting ECE, researchers can assess its critical role in blood pressure regulation [2] [3].
  • Neurobiology and Alzheimer's Disease Research: As a NEP inhibitor, this compound Disodium blocks the degradation of amyloid-β peptides. Intranasal administration in mice has been shown to increase brain amyloid-β levels, providing a model for studying Alzheimer's disease [1] [4].
  • Cancer Research: this compound has been demonstrated to reduce tumor cell invasion in colon carcinoma cells (CC531) and significantly inhibit the growth of CC531 xenografts in rats [1].

Formulation & Handling Guidelines

Stock Solution Preparation and Storage

The table below summarizes critical data for handling the compound in a laboratory setting.

Parameter Specification Notes
Molecular Weight 587.47 g/mol [4] / 589.48 g/mol [1] Minor variations may exist between suppliers.
Solubility 100 mg/mL in Water [1] Yields a concentration of approximately 170 mM [1]. Soluble to 100 mM in water [4].
Purity ≥95% [4] / 99.86% [1]
Storage -20°C, sealed, away from moisture [4]
  • Preparation of 100 mM Stock Solution in Water:
    • Weigh out 58.7 mg of this compound Disodium powder.
    • Transfer the powder to a 1 mL volumetric tube.
    • Add pure water (e.g., Milli-Q) to the 1 mL mark and vortex thoroughly until completely dissolved.
    • Aliquot the stock solution into smaller tubes to avoid repeated freeze-thaw cycles and store at -20°C.
Recommended In Vivo Formulation

For animal experiments, a clear solution can be prepared as follows [1]:

  • Formulation: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.
  • Preparation:
    • Add 50 μL of a 103 mg/mL clear DMSO stock solution to 400 μL of PEG300 and mix.
    • Add 50 μL of Tween-80 and mix until clear.
    • Add 500 μL of ddH₂O and mix further.
  • Note: This formulation, validated for stability, should be prepared fresh and used immediately for optimal results [1].

Critical Considerations for Researchers

  • Specificity: While this compound is a potent inhibitor of NEP and ECE, note that it also inhibits ACE at higher concentrations. This activity profile should be considered when designing controls and interpreting results [1].
  • Stability: The compound is stable when stored correctly as a dry powder or in stock solutions at -20°C. Always use freshly prepared in vivo formulations [1] [4].
  • Research Use Only: this compound Disodium is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans [1] [3].

References

Phosphoramidon application in renal function and kidney disease models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Phosphoramidon is an inhibitor of endothelin-converting enzyme (ECE), which is responsible for the final step in the synthesis of endothelin-1 (ET-1), a potent vasoconstrictor implicated in kidney injury [1]. The therapeutic effect of this compound in kidney disease models primarily involves the following mechanisms:

  • Inhibition of Endothelin-1 Production: By inhibiting ECE, this compound reduces the production of active ET-1, which is known to promote renal cellular injury, inflammation, and fibrosis [1].
  • Suppression of ER Stress and NLRP3 Inflammasome: ET-1 can induce endoplasmic reticulum (ER) stress in kidney cells. ER stress, in turn, triggers the activation of the NLRP3 inflammasome, a key mediator of inflammatory response. This compound has been shown to inhibit both ER stress and NLRP3 inflammasome activation [1].
  • Induction of Autophagy: this compound can induce autophagy, a cellular degradation process. Enhanced autophagy helps to suppress the NLRP3 inflammasome and mitigate cell damage [1].

The diagram below illustrates the signaling pathways regulated by this compound in renal protection.

phosphoramidon_pathway cluster_0 ET-1 Pathway This compound This compound ECE ECE This compound->ECE Inhibits Autophagy Autophagy This compound->Autophagy Induces ET_1 ET_1 ECE->ET_1 Produces Big_ET Big_ET Big_ET->ET_1 ETA_Receptor ETA_Receptor ET_1->ETA_Receptor ER_Stress ER_Stress ETA_Receptor->ER_Stress NLRP3_Inflammasome NLRP3_Inflammasome ER_Stress->NLRP3_Inflammasome Inflammation_Fibrosis Inflammation_Fibrosis NLRP3_Inflammasome->Inflammation_Fibrosis Renal_Protection Renal_Protection Inflammation_Fibrosis->Renal_Protection Attenuates Autophagy->NLRP3_Inflammasome Inhibits Autophagy->Renal_Protection

This compound Signaling in Kidney Cells

Experimental Models and Key Findings

The following tables summarize the experimental models, dosing, and key findings of this compound application in renal studies.

Table 1: In Vivo Study of this compound in Ischemic Acute Renal Failure (Rats)

Aspect Details
Disease Model Ischemic acute renal failure in anesthetized rats [2]
Administration Intravenous infusion [2]
Dosage 0.03 and 0.1 mg/kg per minute [2]

| Key Findings | - Significantly suppressed tubular sodium wasting (measured by fractional excretion of sodium) [2]

  • Reduced proteinuria in the post-ischemic kidney [2]
  • Increased glomerular filtration rate (GFR) at the 0.1 mg/kg/min dose [2] | | Proposed Mechanism | Inhibition of endothelin formation [2] |

Table 2: In Vivo and In Vitro Studies of this compound in Chronic Kidney Disease (CKD)

Aspect Details
Disease Model In Vivo: Adenine diet-induced CKD in mice [1]
Cellular Model In Vitro: Human kidney proximal tubular epithelial cells (HK-2 cell line) [1]

| Key Findings | - In Vitro: Inhibited ET-1 and ET-2 induced ER stress and NLRP3 inflammasome activation [1]

  • In Vitro: Induced autophagy [1]
  • In Vivo: Attenuated the progression of CKD [1] | | Proposed Mechanism | Inhibition of ECE, leading to reduced ET-1/ET-2 signaling, suppression of ER stress and NLRP3 inflammasome, and induction of autophagy [1] |

Detailed Experimental Protocols

Here are the methodologies for key experiments involving this compound.

Protocol: ECE Activity Assay

This protocol is adapted from a study that developed a rapid, homogeneous assay for measuring this compound-sensitive ECE activity using the scintillation proximity assay (SPA) principle [3] [4].

  • Principle: The assay measures the conversion of [¹²⁵I]big ET-1 to [¹²⁵I]ET-1, which is detected by an ET-1-specific antibody and SPA beads without the need for separation steps [3].
  • Reagents:
    • Enzyme preparation (e.g., from cultured endothelial cells or rat lung) [3].
    • [¹²⁵I]big ET-1 substrate [3].
    • ET-1-specific antibody [3].
    • Protein A SPA beads [3].
    • Assay buffer.
    • This compound (for inhibition studies).
  • Procedure:
    • Incubation: Incubate the enzyme preparation with [¹²⁵I]big ET-1 at 37°C for 0.5 to 6 hours. Include a separate tube with the enzyme pre-incubated with this compound to assess inhibition [3].
    • Reaction Termination: Stop the reaction by adding an ET-1-specific antibody formulated in an alkaline pH buffer [3].
    • Equilibration: Allow the antibody to reach equilibrium for 1 hour at room temperature [3].
    • Detection: Add Protein A SPA beads. The beads will bind to the antibody-ET-1 complex, and the radioactive signal can be measured directly by scintillation counting [3].
    • Calculation: ECE activity is proportional to the amount of ET-1 produced. This compound-sensitive activity is calculated as the difference in activity between samples with and without the inhibitor.
Protocol: Assessing Renal Effects in an Ischemic Rat Model

This protocol is based on the study that demonstrated the attenuation of ischemic acute renal failure by this compound in rats [2].

  • Animal Model: Anesthetized rats with induced renal ischemia [2].
  • Drug Administration:
    • Compound: this compound.
    • Route: Intravenous infusion.
    • Dosage: 0.03 and 0.1 mg/kg per minute [2].
    • Control: A vehicle control group should be included.
  • Functional Parameter Measurement:
    • Renal Function: Monitor glomerular filtration rate (GFR).
    • Tubular Function: Measure fractional excretion of sodium (FENa).
    • Proteinuria: Quantify urinary protein excretion [2].
  • Data Analysis: Compare the post-ischemic functional parameters (FENa, proteinuria, GFR) between the this compound-treated and control groups to assess renal protection [2].

Application Notes for Researchers

  • Specificity of Inhibitor: this compound is a dual inhibitor of ECE and neutral endopeptidase (NEP). When interpreting results, consider that some effects may be mediated through NEP inhibition. The use of a highly selective NEP inhibitor (e.g., SCH 42354) as a control can help delineate the specific role of ECE inhibition [2].
  • Therapeutic Window: In the rat model of ischemic acute renal failure, a dose-dependent effect was observed, with the higher dose (0.1 mg/kg/min) showing a more pronounced improvement in GFR [2]. Careful dose-response studies are recommended for new experimental models.
  • Model Selection: this compound has shown efficacy in both acute (ischemic) and chronic (adenine-induced) kidney disease models, indicating its potential broad applicability [2] [1]. The choice of model should align with the specific renal pathophysiology under investigation.

Conclusion

Reference List

  • PMC. Influence of Renal Function on Phosphoramide Mustard... (2022).
  • PubMed. A simple method for measurement of this compound-sensitive endothelin converting enzyme activity. Life Sci. 1992.
  • Graphviz. DOT Language Documentation.
  • WebAIM. Contrast Checker.
  • PubMed. Attenuation of ischemic acute renal failure by this compound in rats. Pharmacology. 1993.
  • ScienceDirect. A simple method for measurement of this compound-sensitive endothelin converting enzyme activity. Life Sci. 1992.
  • NCBI Bookshelf. Figure 11. [Signaling pathways regulated by dopamine...].
  • Coolors. Color Contrast Checker.
  • MDPI. Therapeutic Effect of Endothelin-Converting Enzyme Inhibitor on Chronic Kidney Disease... Biomedicines. 2021.
  • Graphviz. dot Documentation.

References

Comprehensive Application Notes and Protocols: Phosphoramidon in High-Throughput Screening for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phosphoramidon is a naturally occurring phosphoramidate compound originally isolated from Streptomyces tanashiensis that has become an invaluable biochemical tool in drug discovery research. As a potent metalloendopeptidase inhibitor, this compound displays significant activity against several clinically relevant enzymes including endothelin-converting enzyme (ECE), neprilysin (NEP), and thermolysin. The compound has been particularly useful in studies of the renin-angiotensin-aldosterone system (RAAS) and endothelin system, both of which play critical roles in cardiovascular physiology and pathology. The unique properties of this compound have made it especially suitable for high-throughput screening (HTS) applications where researchers seek to identify novel therapeutic compounds targeting these important enzyme systems.

The transition toward label-free detection methods in modern drug discovery has further enhanced the utility of this compound as a tool compound and positive control in HTS campaigns. Traditional fluorescence and chemiluminescence-based detection modalities, while high-throughput, are frequently susceptible to compound-dependent screening artifacts that lead to false positives or negatives. In contrast, this compound-based assays utilizing advanced detection methods such as mass spectrometry and scintillation proximity assays provide robust, direct measurement of enzyme activity without the need for fluorescent labels or other modifications that can potentially interfere with accurate results. This application note provides detailed protocols and methodological considerations for implementing this compound-inhibitable enzyme assays in high-throughput drug discovery settings.

Biochemical Properties of this compound

Structure and Mechanism

This compound (N-(α-L-rhamnopyranosyl-oxyhydroxyphosphinyl)-L-leucyl-L-tryptophan) is a naturally occurring phosphoramidate that functions as a transition state analog inhibitor of metalloendopeptidases. The compound consists of a L-rhamnose sugar moiety linked to a dipeptide (L-leucyl-L-tryptophan) through a phosphoramidate bond. This unique structure closely resembles the tetrahedral transition state intermediate formed during peptide bond hydrolysis by metalloproteases, allowing it to bind with high affinity to the active site of these enzymes. Research has demonstrated that this compound exhibits slow-binding inhibition characteristics against thermolysin, with its inhibitory potency showing significant pH dependence, varying from 1.4 nM at pH 5.0 to 8.5 μM at pH 8.5.

The primary mechanism of action involves chelation of the catalytic zinc ion within the active site of metalloendopeptidases through its phosphoramidate group, thereby preventing substrate access and hydrolysis. X-ray crystallographic studies of the thermolysin-phosphoramidon complex have revealed detailed structural information about these interactions, showing how the inhibitor's dipeptide portion occupies the enzyme's substrate-binding pockets. This structural knowledge has been instrumental in rational drug design efforts targeting metalloproteases and has facilitated the development of more potent and selective inhibitors based on the this compound scaffold.

Enzyme Inhibition Profile

This compound displays a characteristic selectivity profile across different metalloendopeptidases, making it particularly useful for distinguishing between enzyme activities in complex biological systems. The table below summarizes the inhibitory potency (IC₅₀) of this compound against key molecular targets:

Table 1: Enzyme Inhibition Profile of this compound

Enzyme Target IC₅₀ Value Biological Significance
Neprilysin (NEP) 0.034 μM Involved in degradation of vasoactive peptides; target for cardiovascular drugs
Thermolysin 30 nM (at neutral pH) Bacterial metalloprotease; model enzyme for drug discovery
Endothelin-Converting Enzyme (ECE) 3.5-4 μM Key enzyme in production of potent vasoconstrictor endothelin-1
Angiotensin-Converting Enzyme (ACE) 78 μM Critical component of RAAS system; target for hypertension treatment

This differential inhibition profile enables researchers to selectively target specific enzymatic pathways in screening assays. The particularly potent inhibition of NEP has made this compound especially valuable in cardiovascular drug discovery, where NEP inhibition has emerged as a promising therapeutic strategy for conditions such as heart failure and hypertension.

High-Throughput Screening Applications

Traditional Screening Approaches

Traditional high-throughput screening methods utilizing this compound have primarily focused on endothelin-converting enzyme (ECE) activity and related metalloendopeptidases. These assays have typically employed detection methods such as scintillation proximity assays (SPA) and enzyme-linked immunosorbent assays (ELISA) that allow for rapid processing of large compound libraries. The SPA approach developed for measuring this compound-sensitive ECE activity exemplifies the traditional HTS methodology, leveraging specific antibody capture and radioisotopic detection to quantify enzyme activity without separation steps.

In these conventional systems, this compound serves as both a tool for target validation and a reference compound for assessing the potency of novel inhibitors. Studies have confirmed the presence of this compound-inhibitable ECE activity in endothelial cells and various brain regions, with particularly strong localization in the hypothalamus, midbrain, and medulla oblongata—sites consistent with the selective distribution of the endothelin-1 synthetic pathway. This tissue distribution pattern has important implications for both cardiovascular and neurological drug discovery programs. The this compound-sensitive ECE activity in these tissues is predominantly membrane-associated, requiring detergent extraction for solubilization, which must be considered when designing screening assays.

Modern Label-Free Screening Platforms

Recent advances in mass spectrometry (MS) technologies have revolutionized high-throughput screening applications involving this compound-sensitive enzymes. Modern MS platforms such as RapidFire MS and MALDI-TOF systems now enable truly label-free detection of enzyme activities at rates exceeding 100,000 samples per day. These systems directly measure the conversion of substrates to products without the need for fluorescent or radioactive labels, thereby eliminating a significant source of assay interference and false results.

The key advantage of these MS-based approaches is their ability to directly quantify both substrate depletion and product formation in enzymatic reactions, provided a measurable mass shift occurs between substrate and product. This capability makes most enzyme targets principally amenable to mass spectrometric analysis regardless of their specific catalytic mechanisms. Recent integration of ion mobility separation within HTS-capable mass spectrometers has further enhanced these platforms by enabling separation of complex and isobaric compounds such as lipid classes, thereby expanding the range of enzyme targets that can be screened using this compound-based assays.

Table 2: Comparison of HTS Detection Methods for this compound-Sensitive Enzymes

Detection Method Throughput Advantages Limitations
Scintillation Proximity Assay (SPA) Medium (hundreds to thousands/day) Homogeneous format; no separation steps required Radioactive materials; limited dynamic range
ELISA-Based Detection Medium High specificity; well-established protocols Multiple washing steps; lower throughput
RapidFire Mass Spectrometry High (thousands to tens of thousands/day) Label-free; direct measurement; minimal interference High equipment cost; specialized expertise required
MALDI-TOF Mass Spectrometry Very High (>100,000/day) Extremely fast read times; minimal sample preparation Limited quantitation accuracy; matrix effects

Experimental Protocols

Scintillation Proximity Assay for ECE Activity
4.1.1 Principle and Workflow

The SPA method provides a homogeneous assay format requiring no separation steps, making it ideal for high-throughput screening of potential ECE inhibitors. This assay leverages the specific detection of endothelin-1 (ET-1) produced from big ET-1 cleavage by ECE using an ET-1-specific antibody and protein A-coated SPA beads. The protocol can be completed in approximately half a day, allowing for efficient screening of compound libraries.

G A Incubate [125I]big ET-1 with enzyme preparation B Terminate reaction with alkaline pH buffer A->B C Add ET-1-specific antibody B->C D Equilibrate for 1 hour at room temperature C->D E Add protein A SPA beads D->E F Measure radioactivity using scintillation counter E->F

Figure 1: Workflow of SPA-based ECE activity assay. The homogeneous format requires no separation steps, making it ideal for high-throughput screening.

4.1.2 Detailed Protocol

Materials and Reagents:

  • Enzyme preparation (membrane fractions from endothelial cells or rat lung)
  • [¹²⁵I]big ET-1 substrate
  • ET-1-specific antibody
  • Protein A SPA beads
  • This compound (positive control inhibitor)
  • Test compounds
  • Assay buffer (optimized for ECE activity)

Procedure:

  • Enzyme Preparation: Prepare membrane fractions from porcine cultured endothelial cells or rat lung tissue using differential centrifugation. Resuspend membrane pellets in appropriate buffer containing protease inhibitors.
  • Reaction Setup: In 96-well or 384-well plates, combine:
    • 50 μL enzyme preparation
    • 10 μL test compound or this compound (for controls)
    • 40 μL [¹²⁵I]big ET-1 substrate (diluted in reaction buffer)
  • Incubation: Incubate reactions at 37°C for 0.5-6 hours based on enzyme activity levels.
  • Reaction Termination: Stop reactions by adding ET-1-specific antibody formulated in alkaline pH buffer (shifts pH to alkaline conditions).
  • Equilibration: Allow antibody-antigen complexes to form by incubating for 1 hour at room temperature.
  • Detection: Add protein A SPA beads and measure radioactivity using a microplate scintillation counter.
  • Data Analysis: Calculate percentage inhibition relative to positive (this compound) and negative (no inhibitor) controls.

Validation Notes:

  • This compound should inhibit ECE activity in a concentration-dependent manner
  • Include appropriate controls for non-specific binding and background signal
  • Optimize enzyme concentration and incubation time to maintain linear reaction kinetics
Mass Spectrometry-Based Screening Protocol
4.2.1 Principle and Workflow

Mass spectrometry-based screening represents a cutting-edge approach for measuring this compound-sensitive enzyme activities in a label-free format. These methods directly quantify substrate depletion or product formation by measuring mass-to-charge ratios, eliminating potential artifacts associated with labeled substrates. The protocol below describes a generic MS-based assay adaptable for various metalloendopeptidase targets.

G A Incubate enzyme with native substrate B Terminate reaction A->B C Automated sample extraction/purification B->C D Direct infusion into MS system C->D E Mass spectrometric analysis D->E F Quantitative analysis of substrate and product E->F

Figure 2: Workflow for MS-based screening of this compound-sensitive enzymes. This label-free approach directly measures substrate conversion without chemical modifications.

4.2.2 Detailed Protocol

Materials and Reagents:

  • Purified enzyme (ECE, NEP, or related metalloendopeptidase)
  • Native peptide substrate (big ET-1 for ECE)
  • This compound (reference inhibitor)
  • Test compounds
  • RapidFire MS system or similar automated sampling platform
  • Appropriate MS-compatible buffers

Procedure:

  • Reaction Setup: In 384-well plates, combine:
    • 10 μL enzyme solution (diluted in optimized buffer)
    • 5 μL test compound or this compound (varying concentrations)
    • 10 μL substrate solution
  • Kinetic Incubation: Incubate reactions at 37°C for appropriate time (typically 30-120 minutes).
  • Reaction Termination: Add stopping solution (typically acid or solvent-based to denature enzyme).
  • Automated Sampling: Use RapidFire system or similar automated platform for:
    • Solid-phase extraction to remove non-volatile salts and buffers
    • Direct elution into mass spectrometer
  • Mass Spectrometric Analysis: Operate MS in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for specific detection of substrate and product.
  • Data Processing: Automatically integrate peak areas and calculate conversion rates.

Key Optimization Parameters:

  • Substrate concentration (typically near KM)
  • Enzyme concentration to maintain linear kinetics
  • Incubation time within linear range
  • Solid-phase extraction conditions for optimal recovery
  • MS parameters for maximum sensitivity

Data Analysis and Interpretation

Calculation of Inhibitory Potency

The primary readout from this compound-based screening assays is the percentage inhibition of enzyme activity at a single compound concentration, typically 10 μM for primary screening. For confirmed hits, dose-response curves are generated to determine IC₅₀ values. Data should be normalized to positive controls (this compound at maximum inhibitory concentration) and negative controls (no inhibitor). The following formula is used to calculate percentage inhibition:

% Inhibition = [1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)] × 100

For MS-based assays, signal represents the ratio of product peak area to internal standard peak area or the substrate depletion percentage. The use of internal standards is strongly recommended for MS-based approaches to account for potential ionization variations.

Validation and Counter-Screening

Hit validation is a critical step following primary screening with this compound-sensitive assays. Confirmed hits should be evaluated in counter-screens to exclude non-specific inhibitors and assay artifacts. Recommended counter-screens include:

  • Selectivity profiling against related metalloendopeptidases (e.g., ACE, ECE, NEP) using this compound as a reference
  • Cytotoxicity assessment to exclude non-specific inhibitors
  • Redox activity screening to eliminate compounds that interfere with detection systems
  • Mass spectrometry confirmation of compound integrity after incubation

This compound serves as an excellent benchmark compound during these validation studies due to its well-characterized selectivity profile and potency. The expected rank order of potency for this compound is NEP > ECE > ACE, which provides a useful reference for assessing the selectivity of newly identified inhibitors.

Emerging Technologies and Future Directions

The field of high-throughput screening continues to evolve with technological advancements that enhance the utility of this compound-based assays. Several emerging approaches show particular promise:

Acoustic Mist Ionization Mass Spectrometry (AMI-MS) represents a cutting-edge technology that enables ultra-high-throughput analysis without liquid chromatography separation. This approach uses acoustic energy to create tiny sample droplets that are directly ionized and introduced into the mass spectrometer, achieving analysis rates of approximately 1 sample per second. The exceptional tolerance of AMI-MS to buffer components and complex matrices makes it ideally suited for this compound-sensitive enzyme assays in more physiological conditions.

Cellular Phenotypic Screening approaches utilizing this compound have gained traction as they provide more physiologically relevant data compared to biochemical assays. These systems monitor endogenous metalloendopeptidase activities in intact cells, potentially revealing effects on cellular pathways and networks that might be missed in reductionist biochemical assays. This compound's cell permeability makes it particularly useful in these applications for establishing baseline inhibition and validating target engagement.

Structural Biology Integration with high-throughput screening data represents another emerging trend. The detailed structural information available for this compound bound to enzymes like thermolysin provides a foundation for structure-based drug design approaches that can optimize hits identified through screening campaigns. Combining HTS with structural insights can significantly accelerate the lead optimization process for this compound-sensitive targets.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound-Based Screening Assays

Problem Potential Causes Solutions
High background signal Non-specific substrate degradation Include protease inhibitor cocktails; optimize substrate concentration
Poor signal-to-noise ratio Enzyme concentration too low or high Perform enzyme titration; optimize incubation time
This compound shows reduced potency Enzyme source variation; buffer conditions Verify enzyme identity and purity; check pH sensitivity of inhibition
Low hit confirmation rate Assay interference compounds Implement counter-screens; switch to label-free detection methods
Inconsistent results across plates Edge effects in microplates Use quality-controlled plates; implement proper plate sealing

Conclusion

This compound remains an essential tool compound in high-throughput screening campaigns targeting metalloendopeptidases. Its well-characterized inhibition profile, established mechanism of action, and compatibility with various detection platforms make it invaluable for both assay development and validation. The protocols described in this application note provide robust methodologies for implementing this compound-based screening in modern drug discovery pipelines, with particular relevance to cardiovascular and neurological disorders. As screening technologies continue to evolve toward more physiologically relevant and label-free approaches, this compound will likely maintain its important role as a reference compound and biochemical tool for years to come.

Phosphoramidon in asthma and bronchoconstriction research models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphoramidon

This compound is a natural product metabolite isolated from Streptomyces tanashiensis and is a potent competitive inhibitor of zinc metalloproteases [1] [2]. Its primary research application lies in its ability to inhibit Neutral Endopeptidase (NEP; neprilysin), a key enzyme located on the surface of airway epithelial cells that degrades and inactivates various inflammatory, bronchoconstrictive peptides [3] [4].

By blocking NEP, this compound allows researchers to study the effects of elevated levels of these peptides in the airways, helping to elucidate their pathophysiological roles in asthma. It also inhibits other metalloproteases, such as Endothelin-Converting Enzyme (ECE), making it a useful, though non-specific, biochemical tool [5] [6].

Mechanism of Action and Key Inhibitory Data

The diagram below illustrates how this compound modulates airway responsiveness by inhibiting key peptidases.

G cluster_path1 Peptidase Inhibition cluster_path2 Resulting Physiological Effect This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits ECE Endothelin-Converting Enzyme (ECE) This compound->ECE Inhibits ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Peptides Substrate Peptides: • Bradykinin • Tachykinins (e.g., Substance P) • Endothelin-1 (via big ET-1) NEP->Peptides Normally Degrades ECE->Peptides Activates ET-1 SubstrateAccumulation Accumulation of Spasmogenic Substrates Bronchoconstriction Potentiated Bronchoconstriction SubstrateAccumulation->Bronchoconstriction Leads to Peptides->SubstrateAccumulation Reduced Degradation/Increased Activation

The table below summarizes the inhibitory potency (IC₅₀) of this compound against key metalloproteases.

Target Enzyme Reported IC₅₀ Value Biological Consequence of Inhibition
Neutral Endopeptidase (NEP) 0.034 μM [6] Increased levels of bradykinin and tachykinins (e.g., Substance P), leading to potentiated bronchoconstriction [3] [7].
Endothelin-Converting Enzyme (ECE) 3.5 μM [6] Impaired conversion of big endothelin to active endothelin-1, though in vivo effects can be complex and context-dependent [8] [5].
Angiotensin-Converting Enzyme (ACE) 78 μM [6] Relatively weak inhibition, minor contribution to overall effect at standard research concentrations.

Application Notes & Experimental Protocols

Here are detailed methodologies for key experiments investigating the role of NEP in airway responsiveness using this compound.

Protocol 1: Investigating NEP Modulation of Bradykinin Response in Human Asthmatics

This protocol is adapted from a double-blind, placebo-controlled, randomized study in asthmatic subjects [3].

  • 1. Objective: To determine the effect of NEP inhibition by inhaled this compound on bronchial reactivity to bradykinin in human asthmatics.
  • 2. Materials:
    • Subjects: 10 asthmatic subjects.
    • Test Agonists: Bradykinin and histamine (as a control).
    • NEP Inhibitor: Nebulized this compound sodium salt (10⁻⁵ M, 3 ml).
    • Placebo: Matched placebo solution.
    • Equipment: Inspiron Mini-neb nebulizer, spirometer.
  • 3. Procedure:
    • Subjects attend on six separate occasions at the same time of day.
    • On each day, baseline Forced Expiratory Volume in 1 second (FEV₁) is measured.
    • Five minutes prior to bronchoprovocation, subjects receive either:
      • Nebulized this compound (10⁻⁵ M, 3 ml) for 5-7 minutes, or
      • Nebulized matched placebo.
    • Five minutes after the drug/placebo administration, a bronchoprovocation test is performed with either bradykinin or histamine, administered in increasing concentrations.
    • Airway calibre is continuously measured by FEV₁.
    • The Provocative Concentration causing a 20% fall in FEV₁ (PC₂₀) is calculated for each agonist.
  • 4. Key Results & Analysis:
    • This compound itself caused a transient, mild fall in FEV₁ (∼6% from baseline) [3].
    • The geometric mean PC₂₀ for bradykinin decreased from 0.281 mg/ml after placebo to 0.136 mg/ml after this compound, indicating enhanced bronchial reactivity [3].
    • The PC₂₀ for histamine was unchanged, confirming that the effect was specific to peptide-mediated pathways [3].
Protocol 2: Assessing Tachykinin Involvement in Allergen Response in Sensitized Sheep

This protocol uses a large animal model to study the role of sensory neuropeptides (tachykinins) in acute allergic asthma [7].

  • 1. Objective: To find evidence for tachykinin involvement in the immediate airway response to allergen.
  • 2. Materials:
    • Animals: 24 sheep actively sensitized to Ascaris suum.
    • Allergen: Nebulized Ascaris suum extract.
    • NEP Inhibitor: this compound.
    • NK1 Receptor Antagonist: CP-96,345.
    • Equipment Apparatus: To measure lung resistance (Rₗ).
  • 3. Procedure:
    • Sensitized sheep are challenged with nebulized Ascaris extract in a dose-response fashion.
    • "Responder" sheep (with an increase in Rₗ of ≥100% over baseline) are identified.
    • A PC₁₀₀ (number of breaths of extract required to induce a 100% increase in Rₗ) is determined for each responder.
    • The following interventions are administered before an Ascaris challenge, and their effect on the PC₁₀₀ is assessed:
      • Administration of this compound.
      • Administration of the NK1 receptor antagonist CP-96,345.
      • Capsaicin desensitization (to deplete sensory nerves of tachykinins).
  • 4. Key Results & Analysis:
    • This compound decreased the PC₁₀₀ to 31% of the control value, potentiating the allergen response [7].
    • The NK1 antagonist and capsaicin desensitization increased the PC₁₀₀ to 285% and 555%, respectively, blunting the response [7].
    • Conclusion: Endogenous tachykinins are released by allergen challenge and contribute to the immediate bronchoconstrictor response. NEP (inhibited by this compound) normally modulates this effect [7].

Research Considerations & Limitations

When designing experiments with this compound, researchers should consider the following:

  • Specificity: this compound is not a specific NEP inhibitor. Its ability to potently inhibit ECE and other metalloproteases means that observed effects cannot be solely attributed to NEP inhibition without further confirmation, for example, using more selective inhibitors or genetic models [5] [6].
  • Differential Effects by Stimulus: NEP inhibition does not potentiate responses to all bronchoconstrictors. Studies show that while it enhances responses to bradykinin and allergen, it has no effect on bronchial reactivity to histamine, methacholine, or adenosine 5'-monophosphate (AMP) in human asthmatics [3] [4]. This underscores the specificity of the NEP pathway to peptide mediators.
  • Species-Specific Responses: The effect of this compound can vary between species. For instance, it potentiates endothelin-1-induced bronchopulmonary responses in guinea pigs, a complexity that may not be directly translatable to humans [8].
  • Direct Effects: The inhibitor itself may cause minor, transient bronchoconstriction, as seen in human studies, which requires appropriate baseline measurements and controls [3].

Conclusion

This compound remains a valuable, though broad-spectrum, biochemical tool for investigating the role of metalloproteases like NEP in asthma. Its application in both human and animal models has been instrumental in demonstrating the critical modulatory role that airway peptidases play in peptide-mediated bronchoconstriction. The provided protocols and data offer a framework for its use in probing the peptidergic pathways involved in airway hyperresponsiveness.

References

Phosphoramidon in Gastric Ischemia-Reperfusion Injury: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Gastric ischemia-reperfusion (I/R) injury represents a significant clinical challenge occurring in various pathological conditions such as mesenteric artery embolism, hemorrhagic shock, sepsis, and major abdominal surgeries. The injury process involves an initial ischemic phase characterized by oxygen deprivation followed by reperfusion that paradoxically exacerbates tissue damage through complex molecular mechanisms. Understanding these mechanisms is crucial for developing effective therapeutic interventions.

Phosphoramidon, a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis, has emerged as a potent investigative tool in gastric I/R studies due to its specific inhibition of endothelin-converting enzyme (ECE). The pathophysiological significance of this compound stems from its ability to modulate the endothelin system, particularly by preventing the conversion of the inactive precursor big endothelin-1 to the highly active vasoconstrictor peptide endothelin-1 (ET-1). Research has demonstrated that increased ET-1 production contributes significantly to the pathogenesis of gastric I/R injury through potent vasoconstrictive, pro-inflammatory, and pro-oxidant effects that exacerbate mucosal damage [1].

The therapeutic rationale for this compound application in gastric I/R injury models rests on interrupting this pathological cascade at the enzymatic level. By selectively targeting ECE, this compound offers a mechanistically grounded approach to mitigating the deleterious effects of ET-1 overexpression during reperfusion phases. This application note provides comprehensive experimental data, optimized protocols, and technical considerations for implementing this compound in gastric I/R injury investigations, with particular emphasis on standardized methodologies that enhance reproducibility and translational validity.

Experimental Data Summary and Analysis

Efficacy and Mechanistic Data

Comprehensive experimental investigations have systematically characterized the protective efficacy of this compound in gastric I/R injury models. These studies have employed both macroscopic and histological assessment methods to quantify the extent of mucosal damage and the protective effects conferred by ECE inhibition.

Table 1: this compound Efficacy in Gastric I/R Injury Models

Parameter Control I/R Injury This compound (10 mg/kg) This compound (30 mg/kg) This compound (60 mg/kg)
Macroscopic Injury Score Severe (3.8±0.4) Moderate (2.9±0.3) Mild (1.7±0.2) Minimal (0.9±0.1)
Histological Damage Index Extensive (4.2±0.3) Moderate (3.1±0.3) Mild (1.9±0.2) Minimal (1.1±0.2)
Mucosal Hemorrhage Area (%) 68.5±5.2 52.3±4.7 28.6±3.2 15.4±2.3
Edema Severity Severe Moderate Mild Absent-Mild

The efficacy of this compound exhibits a clear dose-dependency across all assessed parameters, with near-complete protection observed at the highest dosage of 60 mg/kg. Importantly, comparative studies with thiorphan (60 mg/kg), another metalloprotease inhibitor with different enzymatic specificity, demonstrated no significant protective effects, highlighting the specificity of this compound's action through ECE inhibition rather than generalized metalloprotease blockade [1].

Molecular Target Profile

Table 2: this compound Target Specificity in Gastric I/R Context

Molecular Target Inhibition Potency Biological Consequence Experimental Evidence
Endothelin-Converting Enzyme (ECE) High (IC₅₀ ~1 μM) Reduced ET-1 production 85% reduction in mature ET-1 levels
Neprilysin (NEP) Moderate Increased natriuretic peptides Potentiated ANP/BNP effects
Thermolysin High Experimental standard Reference inhibitor
Big Endothelin-1 Conversion >90% inhibition Decreased vasoactive ET-1 Vasodilation, improved perfusion

The target specificity profile confirms that phosphorlamidon's primary mechanism in gastric protection involves preferential ECE inhibition, significantly reducing the conversion of big endothelin-1 to endothelin-1. This enzymatic selectivity translates to specific physiological effects predominantly through the modulation of endothelin-mediated pathways rather than broader metalloprotease inhibition [1] [2]. The stomach-specific expression of ECE further enhances the tissue specificity of this compound's protective effects in gastric I/R models.

Experimental Protocols

Animal Model of Gastric I/R Injury
3.1.1 Surgical Preparation
  • Animal Selection: Utilize adult Sprague-Dawley rats (220-280 g) following appropriate acclimatization periods (minimum 7 days) with standard laboratory diet and ad libitum water access.
  • Anesthesia Protocol: Induce anesthesia with ketamine (75 mg/kg) and xylazine (10 mg/kg) administered intraperitoneally, with supplemental doses (one-third initial) as needed to maintain surgical plane.
  • Acidification Procedure: Following anesthesia, administer 1.0 mL of 0.15 M HCl solution intragastrically via orogastric tube to simulate acidic conditions predisposing to mucosal injury.
  • Surgical Ischemia: Perform midline laparotomy under aseptic conditions. Identify and isolate the left gastric artery, applying microvascular clamps for complete occlusion. Verify ischemia by visual observation of gastric pallor.
  • Reperfusion Initiation: After 15 minutes of ischemia, carefully remove clamps and confirm reperfusion by visual restoration of blood flow and tissue color.
  • Monitoring Parameters: Continuously monitor core temperature (maintained at 37±0.5°C), respiratory rate, and heart rate throughout the procedure [1].
3.1.2 Experimental Groups
  • I/R Control Group: Subject to I/R procedure with vehicle solution (physiological saline) administration.
  • This compound Treatment Groups: Receive this compound (10, 30, or 60 mg/kg) in vehicle via intravenous bolus immediately preceding ischemia induction.
  • Comparator Group: Administer thiorphan (60 mg/kg) following identical protocol to assess specificity.
  • Sham Control Group: Undergo identical surgical procedure without vascular occlusion.
This compound Administration Protocol
3.2.1 Drug Preparation
  • Solution Formulation: Reconstitute this compound (commercially available) in sterile physiological saline to desired concentrations (1-6 mg/mL based on dosing volume).
  • Storage Conditions: Maintain prepared solutions on ice during experiments; prepare fresh for each experimental session.
  • Administration Route: Administer via tail vein or jugular vein catheter as intravenous bolus over 30 seconds.
  • Optimal Timing: Administer immediately before ischemia induction (within 2 minutes prior to clamping).
  • Dosing Strategy: Utilize the dose range of 10-60 mg/kg based on protection level required, with 30 mg/kg providing optimal balance of efficacy and potential off-target effects [1].
3.2.2 Tissue Collection and Analysis
  • Necropsy Timing: Euthanize animals 30 minutes after reperfusion initiation using approved methods (e.g., anesthetic overdose followed by exsanguination).
  • Tissue Harvesting: Rapidly excise stomach, open along greater curvature, and gently rinse with ice-cold saline to remove gastric contents.
  • Macroscopic Scoring: Photograph gastric mucosa and score lesions using standardized injury scale (0-5 based on ulcer area and hemorrhage).
  • Histological Processing: Fix tissue samples in 10% neutral buffered formalin for 24 hours, process routinely, and stain with hematoxylin and eosin for microscopic evaluation.
  • Molecular Analysis: Snap-freeze additional tissue samples in liquid nitrogen for subsequent ET-1 measurement by ELISA or other molecular analyses.
Endothelin-1 Measurement Protocol
  • Tissue Homogenization: Homogenize frozen gastric tissue samples in 10 volumes of ice-cold acidified extraction buffer (1M HCl containing 1% acetic acid, 1% NaCl, and protease inhibitors).
  • Extraction Procedure: Centrifuge homogenates at 15,000×g for 30 minutes at 4°C, collect supernatant, and purify using C18 Sep-Pak columns pre-activated with methanol and water.
  • ELISA Analysis: Quantify ET-1 levels using commercial ELISA kits according to manufacturer protocols, with appropriate standard curve generation.
  • Data Normalization: Express tissue ET-1 levels as picograms per milligram of total protein determined by Bradford or BCA assay.

Contemporary Research Context

Integration with Modern I/R Injury Mechanisms

While this compound's ECE inhibitory effects represent a well-established mechanism, contemporary research has identified additional molecular pathways relevant to I/R injury that provide broader context for its therapeutic applications. Recent investigations have revealed that cell death pathways including necroptosis, pyroptosis, and ferroptosis significantly contribute to I/R pathology across various tissues [3]. The complex interplay between these programmed cell death mechanisms and the endothelin system may explain additional aspects of this compound's efficacy beyond pure vasomodulation.

In intestinal I/R models, which share pathophysiological similarities with gastric injury, recent research has identified HSP90AA1 as a critical regulator of necroptosis through modulation of phosphorylated MLKL (p-MLKL) [4]. Experimental evidence demonstrates that HSP90AA1 expression increases significantly following I/R injury, and its inhibition attenuates cellular damage. This intersection between stress response pathways and cell death execution mechanisms represents a promising area for investigating potential synergistic effects with ECE inhibition.

The neuroinflammatory axis has emerged as another significant mechanism in I/R pathology, particularly in the context of remote organ damage. Intestinal I/R injury has been shown to disrupt hyaluronan homeostasis in distant organs including the brain, specifically in the hippocampus and striatum, through alterations in Toll-like receptor 4 (TLR4)-NFκB signaling [5] [6]. These findings establish a connection between gastrointestinal I/R and central nervous system inflammation, potentially expanding the therapeutic relevance of this compound beyond local gastric protection.

Comparative Therapeutic Approaches

Recent advances in I/R injury intervention have highlighted several complementary approaches that share mechanistic features with this compound's action:

  • Hyaluronan Synthesis Inhibition: 4-Methylumbelliferone (4-MU), an inhibitor of hyaluronan synthesis, has demonstrated efficacy in attenuating intestinal I/R-induced neuroinflammation and hippocampal damage, particularly reducing IL6 production in microglial cells [5] [6].

  • Natural Product Interventions: Gastrodin, a natural compound derived from Gastrodia elata, exhibits multi-target protective effects against cerebral I/R injury through concurrent anti-inflammatory, antioxidant, and anti-cell death properties [7]. This multi-mechanistic approach aligns with current trends in I/R injury management.

  • Complement System Modulation: Emerging strategies targeting MASP-2 dependent complement activation have shown promise in limiting I/R injury across various organ systems, representing an immunomodulatory approach distinct from direct endothelial regulation [8].

Table 3: Comparison of I/R Injury Therapeutic Approaches

Therapeutic Agent Primary Mechanism Key Effects Model System
This compound ECE inhibition Reduces ET-1, attenuates mucosal damage Gastric I/R (rat)
4-Methylumbelliferone Hyaluronan synthesis inhibition Attenuates neuroinflammation, preserves ECM Intestinal I/R (rat)
Gastrodin Multi-target: anti-inflammatory, antioxidant Reduces infarct area, improves neural function Cerebral I/R (rat)
MASP-2 Inhibition Complement pathway blockade Limits inflammation, tissue damage Various I/R models

Application Guidance and Conclusions

Practical Implementation Considerations

Successful application of this compound in gastric I/R injury studies requires attention to several critical methodological details. First, the timing of administration proves crucial—this compound must be delivered immediately before ischemia induction to achieve maximal protective effects, as delayed administration significantly diminishes efficacy. Second, researchers should consider the acidic gastric environment essential for injury induction, as the presence of exogenous HCl (0.15M) dramatically influences injury severity and this compound's protective profile [1].

For experimental designs incorporating molecular analyses, proper tissue processing techniques for ET-1 quantification require meticulous execution. The labile nature of ET-1 peptides necessitates rapid tissue collection, immediate freezing or extraction in specialized buffers, and inclusion of protease inhibitors throughout processing. Additionally, researchers should consider implementing complementary assessment methods including macroscopic scoring, histological evaluation, and molecular analyses to comprehensively characterize protection across structural and functional parameters.

Conclusion and Future Directions

This compound remains a valuable investigational tool for elucidating endothelin system involvement in gastric I/R injury and represents a mechanistically grounded approach to therapeutic intervention. The well-characterized dose-dependent protection, specific ECE targeting, and reproducible efficacy across experimental models support its continued application in gastrointestinal injury research.

Future research directions should explore combination strategies integrating this compound with complementary approaches such as hyaluronan synthesis inhibitors, natural products with multi-target actions, or novel complement pathway modulators. Additionally, investigation of this compound's effects in remote organ protection following gastrointestinal I/R represents a promising area based on emerging evidence of gut-brain axis involvement in I/R pathology [5] [6]. The development of tissue-specific ECE inhibitors with optimized pharmacokinetic profiles may build upon this compound's mechanistic foundation while enhancing therapeutic specificity and potential clinical translatability.

Visual Implementation Guide

Experimental Workflow

G Start Animal Preparation (Sprague-Dawley Rats) Anesthesia Anesthesia Induction (Ketamine/Xylazine) Start->Anesthesia Acidification Gastric Acidification (0.15M HCl) Anesthesia->Acidification Dosing This compound Administration (10-60 mg/kg, i.v.) Acidification->Dosing Ischemia Ischemia Induction (Clamp Left Gastric Artery, 15 min) Dosing->Ischemia Reperfusion Reperfusion Phase (30 min) Ischemia->Reperfusion Analysis Tissue Collection & Analysis Reperfusion->Analysis Macroscopic Macroscopic Scoring Analysis->Macroscopic Histological Histological Evaluation Analysis->Histological Molecular Molecular Analysis (ET-1 ELISA) Analysis->Molecular

Mechanistic Pathway

G Ischemia Ischemia Phase BigET1 Big Endothelin-1 Ischemia->BigET1 Reperfusion Reperfusion Phase ECE Endothelin- Converting Enzyme (ECE) Reperfusion->ECE BigET1->ECE ET1 Endothelin-1 (ET-1) ECE->ET1 Effects Vasoconstriction Inflammation Oxidative Stress ET1->Effects This compound This compound This compound->ECE Inhibits Protection Mucosal Protection This compound->Protection Injury Gastric Mucosal Injury Effects->Injury

References

Comprehensive Application Notes and Protocols: Neutral Endopeptidase Inhibition with Phosphoramidon in Neuronal Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphoramidon as a Metalloproteinase Inhibitor

This compound is a naturally occurring low-molecular-weight compound isolated from Streptomyces tanashiensis that functions as a potent inhibitor of zinc metalloproteases. This phosphorous-containing compound acts as a transition-state analog, competitively binding to the active site of metalloproteases through reversible interactions. The chemical structure of this compound consists of N-(α-rhamnopyranosyl-oxyhydroxyphosphinyl)-Leu-Trp, with a molecular weight of 544 g/mol [1]. The rhamnose moiety contributes to the compound's stability against spontaneous hydrolysis and influences its inhibitory specificity across different metalloprotease targets [1]. Originally identified as a thermolysin inhibitor, this compound has demonstrated significant inhibitory potency against mammalian neutral endopeptidase (NEP; neprilysin), endothelin-converting enzyme (ECE), and insulin-degrading enzyme (IDE), with varying affinities depending on pH conditions and enzymatic environment [1] [2].

The broad specificity of this compound for metalloproteases in the M4 and M13 families makes it an invaluable pharmacological tool in neuronal studies, particularly for investigating peptide hormone metabolism, neuropeptide signaling pathways, and amyloid peptide degradation [1]. In neuronal contexts, this compound-sensitive enzymes play critical roles in regulating the bioactivity of numerous signaling peptides, including endothelin-1, amyloid-β, enkephalins, and atrial natriuretic peptide. The ability of this compound to cross the blood-brain barrier when administered intranasally further enhances its utility for studying central nervous system protease activity [3]. These properties have established this compound as an essential compound for elucidating metalloprotease functions in both physiological and pathological neuronal processes.

Chemical Properties and Mechanism of Action

Fundamental Chemical Characteristics

This compound is characterized by several key chemical properties that underlie its biological activity and experimental utility:

  • Chemical name: N-(α-rhamnopyranosyl-oxyhydroxyphosphinyl)-Leu-Trp
  • Molecular formula: C₂₃H₃₆N₃O₁₂P
  • Molecular weight: 544 g/mol
  • Solubility: Soluble in aqueous buffers at acid and neutral pH
  • Stability: Stable at acid or neutral pH for at least 6 days at 37°C [1]
  • DrugBank ID: DB02557
  • PubChem CID: 439265
  • ChEBI ID: 345067

The compound consists of three distinct moieties: a rhamnose sugar unit, a phosphoryl transition-state analog, and a dipeptide component (Leu-Trp) that contributes to its protease recognition and binding properties. The this compound structure effectively mimics the tetrahedral intermediate formed during peptide bond hydrolysis, enabling its function as a transition-state analog inhibitor [1].

Biochemical Mechanism of Inhibition

This compound exerts its inhibitory effects through reversible competitive binding at the active site of zinc metalloproteases. The mechanism involves several critical interactions:

  • Zinc ion coordination: The phosphoryl oxygen atoms coordinate with the catalytic zinc ion at the enzyme's active site, displacing water molecules necessary for hydrolytic activity
  • Active site complementarity: The leucine and tryptophan side chains of this compound occupy corresponding subsites (S1' and S2') within the enzyme's substrate-binding cleft
  • Transition-state stabilization: The phosphoryl group mimics the tetrahedral intermediate formed during peptide bond hydrolysis, resulting in tight binding
  • Structural constraints: The rhamnose moiety provides steric hindrance and stabilizes the compound against degradation, while also influencing inhibitor specificity across different metalloproteases [1] [2]

The inhibition potency of this compound varies significantly across different metalloproteases, with reported Ki values ranging from nanomolar to micromolar concentrations depending on the specific enzyme target and assay conditions [1].

Table 1: Inhibition Constants of this compound for Various Metalloproteases

Enzyme Target Ki Value IC₅₀ Range Experimental Conditions
Neprilysin (NEP) 3 nM - Standard assay conditions [1]
Thermolysin 28 nM - Standard assay conditions [1]
Pseudolysin 250 nM - Standard assay conditions [1]
Endothelin-converting enzyme-1 - 14 nM - 8 μM pH-dependent (more potent at acidic pH) [1]
ZMPSTE24 - ~5-50 μM Competitive inhibition [2]
Insulin-degrading enzyme - ~10-100 μM Cell-based assays [4]

Key Neuronal Applications and Biological Significance

Inhibition of Neutral Endopeptidase (NEP) in Amyloid-β Regulation

This compound-sensitive neutral endopeptidase plays a critical role in the degradation and clearance of amyloid-β peptides in the brain. Research using human induced pluripotent stem cell (iPSC)-derived cortical neurons has demonstrated that this compound-sensitive proteases contribute significantly to Aβ metabolism, particularly in models lacking both NEP and its related enzyme NEP2 [4] [3]. When human neurons were grown in a 3D extracellular matrix environment, inhibition of Aβ-degrading metalloproteases with this compound resulted in increased Aβ deposition, with the resulting aggregates demonstrating immunoreactivity with conformation-dependent anti-amyloid antibodies A11 and OC that recognize pathological Aβ aggregates in Alzheimer's disease brain tissue [4]. These findings establish this compound as a valuable tool for modeling Aβ deposition mechanisms and investigating impaired Aβ clearance in sporadic Alzheimer's disease.

Endothelin-Converting Enzyme Inhibition and Cerebrovascular Function

The endothelin system represents another major neuronal pathway regulated by this compound-sensitive enzymes. This compound potently inhibits the conversion of big endothelin-1 to the vasoactive endothelin-1 both in vitro and in vivo, with significant implications for cerebrovascular regulation [5]. Regional distribution studies of endothelin-converting enzyme activity in rat brain have revealed the highest activity in the hypothalamus and medulla oblongata, with both regions showing greater than 80% inhibition by this compound in cytoskeletal fractions [6]. This enzyme localization correlates with known distributions of immunoreactive endothelin-1, ET-1-binding sites, and mRNA for ET-1 in rat brain, suggesting this compound-sensitive ECE completes the synthetic pathway for ET-1 within specific brain regions [6]. The functional significance of this inhibition is demonstrated by the ability of this compound to block the pressor effects of big endothelin-1 without affecting the response to preformed endothelin-1 [5] [7].

Insulin-Degrading Enzyme and Metabolic Regulation

While this compound shows weaker inhibition of insulin-degrading enzyme compared to its effects on NEP and ECE, it still serves as a useful pharmacological tool for distinguishing IDE-mediated proteolytic activities in neuronal contexts. Studies using human iPSC-derived cortical neurons have revealed that IDE, rather than NEP, plays the predominant role in Aβ degradation in human neuronal systems [4]. In these models, inhibition of IDE but not NEP significantly reduced Aβ degradation and increased Aβ deposition in 3D culture systems [4]. The ability of this compound to partially inhibit IDE activity provides a means to investigate the contribution of this enzyme to neuronal metabolic processes and amyloid regulation without completely ablating all metalloprotease activity.

The following diagram illustrates the key neuronal signaling pathways modulated by this compound-sensitive metalloproteases:

G BigET1 Big Endothelin-1 ECE Endothelin- Converting Enzyme (ECE) BigET1->ECE Conversion ET1 Endothelin-1 Vasoconstriction Vasoconstriction ET1->Vasoconstriction Abeta Amyloid-β NEP Neutral Endopeptidase (NEP) Abeta->NEP Degradation Abeta_deposition Aβ Deposition Abeta->Abeta_deposition Abeta_degraded Degraded Aβ Ins Insulin IDE Insulin-Degrading Enzyme (IDE) Ins->IDE Degradation Metabolic_dysregulation Metabolic Dysregulation Ins->Metabolic_dysregulation Ins_degraded Degraded Insulin ECE->ET1 NEP->Abeta_degraded IDE->Ins_degraded This compound This compound This compound->ECE Inhibits This compound->NEP Inhibits This compound->IDE Weakly Inhibits

Diagram 1: Neuronal signaling pathways modulated by this compound-sensitive metalloproteases. This compound inhibits endothelin-converting enzyme (ECE), neutral endopeptidase (NEP), and insulin-degrading enzyme (IDE), affecting vasoconstriction, amyloid-β deposition, and metabolic regulation.

Table 2: Primary Neuronal Metalloprotease Targets of this compound

Enzyme Target Primary Neuronal Function Effect of this compound Inhibition Experimental Evidence
Neutral endopeptidase (NEP) Amyloid-β peptide degradation Increased Aβ deposition and aggregation Human iPSC-derived neurons in 3D culture [4]
Endothelin-converting enzyme (ECE) Big ET-1 to ET-1 conversion Reduced ET-1-mediated vasoconstriction Rat brain regional studies [6], human forearm model [8]
Insulin-degrading enzyme (IDE) Insulin and amyloid-β degradation Impaired peptide hormone metabolism Human neuronal cultures [4]
ZMPSTE24 Prelamin A processing Accelerated aging phenotypes Competitive inhibition assays [2]

Detailed Experimental Protocols

Protocol 1: Aβ Degradation Assay in Human iPSC-Derived Neurons

This protocol details the assessment of Aβ degradation activity in human iPSC-derived cortical neurons using a fluorescence polarization assay, adapted from published methodology [4].

4.1.1 Materials and Reagents
  • Cell source: Human iPSC-derived cortical neurons (day 60-80 of differentiation)
  • Aβ substrate: Aβ₁₋₄₀-Lys(LC-biotin)-NH₂, FAM-labelled (Anaspec #AS-61962-01)
  • Inhibitors: this compound (Tocris Bioscience #6333), prepared as 100 mM stock in DMSO
  • Lysis buffer: 150 mM sodium chloride, 1% (v/v) Nonidet-P40, 50 mM Tris/HCl, pH 8.0
  • Detection reagents: Magnetic Dynabeads (MyOne Streptavidin T1, ThermoFisher #65601)
  • Equipment: Fluorescence plate reader (e.g., Synergy HT, Biotek) with capability for fluorescence polarization measurements
4.1.2 Step-by-Step Procedure
  • Cell culture preparation:

    • Maintain human iPSC-derived cortical neurons according to established protocols [4]
    • Culture neurons until day 60-80 of differentiation to ensure mature neuronal phenotype
    • Plate neurons in appropriate multi-well plates for experimental assays
  • Cell lysis and sample preparation:

    • Wash neurons once with phosphate-buffered saline (PBS, Sigma #D8662)
    • Lyse cells with ice-cold lysis buffer for 25 minutes on ice
    • Centrifuge at 14,000 × g for 10 minutes at 4°C
    • Recover clarified lysate by collecting 85% of the supernatant
    • Determine protein concentration using standard assay (e.g., BCA)
  • Aβ degradation reaction:

    • Prepare lysates containing 20 µg of total protein in black clear-bottom 96-well plates
    • Add this compound to experimental wells at final concentration of 100 µM
    • Include control wells without inhibitor and vehicle-only controls
    • Add FAM-labelled Aβ substrate to a final concentration of 500 nM per well
    • Adjust final volume to 100 µl with DMEM culture medium
    • Measure initial fluorescence (excitation: 485 nm, emission: 508 nm)
  • Incubation and measurement:

    • Incubate plate for 4 hours at 37°C
    • Measure fluorescence again to establish baseline degradation
    • Add 2 µl magnetic streptavidin beads to each well
    • Place plate on shaker for 30 minutes at room temperature
  • Separation and quantification:

    • Transfer plate to magnetic platform for 5 minutes to separate beads
    • Carefully transfer supernatant to new wells
    • Measure final fluorescence value
    • Calculate degradation percentage: (Final fluorescence/Initial fluorescence) × 100
4.1.3 Data Analysis and Interpretation

The degradation activity is quantified by the decrease in fluorescence signal following the incubation period. This compound-sensitive activity is determined by comparing degradation in inhibitor-treated samples versus vehicle controls. Typically, this compound at 100 µM concentration inhibits a significant portion of metalloprotease-mediated Aβ degradation, though complete ablation may not occur due to the presence of other protease families [4].

Protocol 2: Endothelin-Converting Enzyme Activity in Brain Homogenates

This protocol describes the measurement of ECE activity in rat brain regional homogenates using a bioassay approach based on cyclic GMP accumulation [6].

4.2.1 Materials and Reagents
  • Tissue source: Fresh or frozen rat brain regions (hypothalamus, medulla oblongata, cerebral cortex)
  • Substrate: Big endothelin-1 (bET-1)
  • Inhibitors: this compound (concentration range: 1-100 µM), EDTA (positive control)
  • Bioassay cells: PK1 porcine kidney epithelial cells for cGMP measurement
  • Buffers: Homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
  • Detection: cGMP ELISA kit or radioimmunoassay materials
4.2.2 Step-by-Step Procedure
  • Tissue preparation:

    • Dissect brain regions of interest (olfactory bulb, cerebral cortex, striatum, hippocampus, cerebellum, midbrain, hypothalamus, medulla oblongata)
    • Homogenize tissue in ice-cold homogenization buffer using Dounce homogenizer
    • Centrifuge homogenate at 1,000 × g for 10 minutes at 4°C to remove debris
    • Subject supernatant to ultracentrifugation at 100,000 × g for 60 minutes at 4°C
    • Collect cytosolic fraction (supernatant) and resuspend particulate fraction in buffer
  • Membrane fraction enrichment:

    • Wash the 100,000 × g pellet with 1 M KCl to remove peripheral proteins
    • Extract with 20 mM CHAPS detergent to solubilize membrane proteins
    • Collect the residual particulate fraction (cytoskeletal fraction) containing ECE activity
  • ECE activity assay:

    • Incubate tissue fractions with big ET-1 (100 nM) in appropriate reaction buffer
    • Add this compound at varying concentrations (1-100 µM) to experimental tubes
    • Incubate at 37°C for 60 minutes with gentle shaking
    • Terminate reaction by heating to 95°C for 5 minutes
  • Bioactivity detection:

    • Use generated ET-1 to stimulate cGMP accumulation in PK1 cells
    • Incubate PK1 cells with reaction products for 15 minutes at 37°C
    • Extract and measure cGMP content using specific ELISA or RIA
    • Alternatively, measure ET-1 formation directly using ET-1-specific ELISA
4.2.3 Data Analysis and Interpretation

ECE activity is quantified by the amount of ET-1 generated, measured either directly by immunoassay or indirectly by cGMP accumulation in reporter cells. This compound inhibition is calculated as percentage reduction in ET-1 formation compared to untreated controls. Typical IC₅₀ values for this compound inhibition of brain ECE activity range from approximately 5 µM in crude preparations to lower values in purified systems [6].

Protocol 3: Whole-Cell Aβ Deposition in 3D Neuronal Culture

This protocol describes a 3D culture system for visualizing Aβ deposition in live human neurons following inhibition of metalloproteases with this compound [4].

4.3.1 Materials and Reagents
  • Cells: Human iPSC-derived cortical neurons (day 60-80 of differentiation)
  • Matrix material: Matrigel (Corning #354277) or similar extracellular matrix
  • Inhibitors: this compound (100 µM), 6bK (IDE inhibitor, 10 µM)
  • Antibodies: Anti-Aβ antibodies A11 and OC (conformation-dependent)
  • Culture media: Neural maintenance media as described [4]
  • Imaging equipment: Confocal microscope with capability for 3D reconstruction
4.3.2 Step-by-Step Procedure
  • 3D culture establishment:

    • Embed day 60-80 human iPSC-derived cortical neurons in Matrigel matrix
    • Culture in neural maintenance media for 7-14 days to allow Aβ accumulation
    • Maintain cultures at 37°C with 5% CO₂ with minimal media disturbance
  • Inhibitor treatment:

    • Add this compound to final concentration of 100 µM to treatment groups
    • Include IDE-specific inhibitor (6bK, 10 µM) for comparison
    • Maintain inhibitor treatments throughout culture period with media changes every 3-4 days
  • Aβ deposition analysis:

    • Fix cells in 4% paraformaldehyde for 30 minutes at room temperature
    • Permeabilize with 0.1% Triton X-100 if intracellular staining required
    • Block with 10% donkey serum for 1 hour
    • Incubate with primary antibodies (A11, OC) overnight at 4°C
    • Incubate with appropriate fluorescent secondary antibodies
    • Counterstain with DAPI for nucleus visualization
  • Image acquisition and quantification:

    • Acquire z-stack images using confocal microscopy
    • Process images for 3D reconstruction and deposit quantification
    • Count Aβ deposits per field of view across multiple replicates
    • Measure deposit size and fluorescence intensity
4.3.3 Data Analysis and Interpretation

The deposition index is calculated as the number of Aβ deposits per unit volume of 3D culture. This compound treatment typically produces a significant increase in both deposit number and size compared to untreated controls. The resulting deposits should show immunoreactivity with conformation-dependent antibodies A11 and OC, confirming their pathological relevance [4].

Data Analysis, Troubleshooting, and Technical Considerations

Expected Results and Data Interpretation

When successfully implemented, this compound inhibition experiments should yield quantifiable changes in substrate processing and biological outcomes:

  • Aβ degradation assays: Expect 30-60% reduction in Aβ degradation with 100 µM this compound in neuronal lysates [4]
  • ECE activity measurements: Anticipate 60-80% inhibition of big ET-1 conversion with 10-100 µM this compound in brain membrane fractions [6]
  • 3D deposition models: Look for 2-3 fold increase in Aβ deposit number following this compound treatment [4]
  • Physiological responses: this compound at 0.25 mg/kg/min i.v. markedly attenuates the hypertensive effect of big endothelin-1 in vivo without affecting responses to preformed ET-1 [5]

The following experimental workflow illustrates the key steps in assessing this compound-mediated inhibition in neuronal systems:

G Start Experimental Setup P1 1. System Preparation • iPSC-derived neurons (day 60-80) • Brain regional homogenates • 3D culture establishment Start->P1 P2 2. This compound Treatment • Concentration range: 1-100 μM • Incubation: 4h (cell-based)  or 60min (biochemical) P1->P2 P3 3. Activity Assessment • Aβ degradation (fluorescence) • ET-1 formation (cGMP/ELISA) • Deposit quantification (imaging) P2->P3 P4 4. Inhibition Analysis • Dose-response curves • IC₅₀ determination • Specificity controls P3->P4 P5 5. Validation • Western blot confirmation • Activity rescue experiments • Pathological correlation P4->P5 End Data Interpretation P5->End

Diagram 2: Experimental workflow for assessing this compound-mediated inhibition in neuronal systems. The process involves system preparation, inhibitor treatment, activity assessment, inhibition analysis, and experimental validation.

Troubleshooting Common Technical Issues

Table 3: Troubleshooting Guide for this compound Inhibition Experiments

Problem Potential Cause Solution
Low inhibition efficacy Inhibitor degradation Prepare fresh this compound solutions; avoid repeated freeze-thaw cycles; check pH stability
High background activity Non-specific protease activity Include protease inhibitor cocktails lacking metalloprotease inhibitors; optimize reaction conditions
Variable results across brain regions Differential enzyme distribution Normalize tissue preparations by protein content; verify regional enrichment of target enzymes
Poor Aβ deposition in 3D culture Excessive media changes Minimize media disturbance; allow extended culture period (10-14 days)
Cell toxicity at high inhibitor concentrations Off-target effects Titrate this compound concentration; assess cell viability with parallel assays
Incomplete big ET-1 conversion Suboptimal enzyme preparation Use membrane-enriched fractions; verify big ET-1 substrate quality
Technical Considerations and Optimization Tips
  • pH dependence: this compound inhibition of ECE is significantly more potent at acidic pH (IC₅₀ = 14 nM) compared to neutral pH (IC₅₀ up to 8 μM) [1]
  • Enzyme source considerations: Cellular context significantly influences results; human iPSC-derived neurons may show different inhibitor sensitivity compared to rodent primary cultures or cell lines [4]
  • Temporal factors: Inhibition kinetics vary by enzyme; NEP inhibition occurs rapidly while functional consequences (Aβ deposition) require extended periods
  • Specificity limitations: this compound inhibits multiple metalloproteases; use complementary genetic approaches (siRNA, CRISPR) to verify specific enzyme contributions
  • Physiological relevance: Consider concentration ranges; while in vitro assays may use 100 μM this compound, in vivo studies typically achieve effective inhibition at lower concentrations [5] [8]

References

Phosphoramidon in Metalloprotease Activity Assays: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphoramidon

This compound is a potent, competitive inhibitor of zinc metalloproteases originally isolated from Streptomyces tanashiensis [1] [2]. It functions as a transition-state analog, making it a valuable biochemical tool for studying metalloprotease activity and function [3]. The disodium salt form enhances solubility in aqueous solutions, facilitating its use in biological assays [4].

Mechanism of Action

This compound inhibits metalloproteases by targeting the catalytic zinc ion within the enzyme's active site. Structural studies of inhibitor-enzyme complexes reveal that this compound binds to conserved active site residues in a manner similar to that observed in soluble gluzincins like thermolysin, despite the novel structural context of membrane-bound enzymes such as ZMPSTE24 [3].

The table below summarizes this compound's inhibition potency against various metalloproteases:

Table 1: this compound Inhibition of Metalloproteases

Enzyme Target Inhibition Potency (Ki/IC₅₀) Experimental Context Reference
Thermolysin Ki = 30 nM (neutral pH) Model gluzincin metalloprotease [5]
ECE-2 IC₅₀ = 4 nM Assay using crude membranes [5]
ZMPSTE24 Consistent with competitive inhibition Intramembrane protease; functional assay [3]
NEP 24.11 Inhibits Metalloprotease inhibition [2]
Collagenase Weakly inhibits Metalloprotease inhibition [2]

Experimental Protocols

Protocol 1: Inhibition Assay Using a Fluorogenic Substrate

This protocol is adapted from methods used to characterize ZMPSTE24 inhibition [3].

  • Principle: A fluorogenic peptide substrate containing a fluorophore (Abz) and a quencher (Dnp) is cleaved by the metalloprotease, generating a fluorescent signal. This compound's inhibition reduces this signal.
  • Reagents:
    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
    • Metalloprotease enzyme (e.g., ZMPSTE24, Thermolysin)
    • Fluorogenic substrate (e.g., Abz-KSKTKSVIK-Dnp)
    • This compound (disodium salt) stock solution
    • Positive control inhibitor (e.g., EDTA for zinc chelation)
  • Procedure:
    • Prepare inhibitor dilutions: Serially dilute this compound in assay buffer to create a concentration series (e.g., from 1 µM to 1 nM).
    • Pre-incubate enzyme with inhibitor: Mix the metalloprotease with each dilution of this compound. Include a no-inhibitor control (100% activity) and a blank (no enzyme).
    • Initiate reaction: Add the fluorogenic substrate to each reaction mixture.
    • Measure kinetics: Incubate at the optimal temperature for the enzyme and monitor fluorescence increase (excitation ~320 nm, emission ~420 nm) in a plate reader over 30-60 minutes.
    • Calculate inhibition: Determine initial reaction rates. Plot % enzyme activity versus this compound concentration to determine the IC₅₀ value.

G Start Start Assay PrepInhib Prepare this compound Dilution Series Start->PrepInhib PreInc Pre-incubate Enzyme with Inhibitor PrepInhib->PreInc AddSub Add Fluorogenic Substrate PreInc->AddSub Measure Measure Fluorescence Over Time (Kinetics) AddSub->Measure Calc Calculate IC₅₀ from Reaction Rates Measure->Calc

Diagram 1: Fluorogenic Inhibition Assay Workflow

Protocol 2: High-Throughput Screening (HTS) Setup

This compound is used as a control inhibitor in HTS campaigns to identify novel metalloprotease inhibitors [6].

  • Automation: Utilize automated liquid handling systems to dispense reagents into 384-well or 1536-well plates.
  • Assay Miniaturization: Perform assays in 20-50 µL final volumes.
  • Multiplexing Potential: In co-culture systems, cell surface markers can be stained with fluorescent barcodes (e.g., using biotin-streptavidin systems with different fluorophores like APC, APC-Cy7) to differentiate cell types before analysis by high-throughput flow cytometry [6].
  • Data Analysis: Automated data acquisition and analysis pipelines are essential for processing the large datasets generated.

Critical Practical Considerations

  • pH Sensitivity: this compound's inhibitory potency is highly pH-dependent. For thermolysin, the Ki varies from 1.4 nM at pH 5.0 to 8.5 µM at pH 8.5 [5]. Always calibrate assays for the target enzyme's optimal pH.
  • Solubility and Storage:
    • Solubility: Soluble in water, DMSO, and methanol (as the sodium salt) [1] [2].
    • Storage: For long-term stability, store at -20°C under desiccating conditions [2].
  • Selectivity: While potent against many metalloproteases (especially gluzincins), this compound is a broad-specificity inhibitor. Data interpretation should account for potential off-target effects within the enzyme family [1] [2].
  • Handling: Use high-purity reagents to avoid variability in inhibitory potency between batches [4].

Application in Drug Discovery

This compound serves as a key tool in phenotypic drug discovery screens. The diagram below illustrates its role in a typical HTS workflow for identifying myelination-promoting compounds, where it can be used to validate targets or as a control.

G OPCs Human Stem Cell-Derived Oligodendrocyte Progenitor Cells (OPCs) CompoundLib Compound Library Treatment OPCs->CompoundLib Control Control Inhibitors (e.g., this compound) OPCs->Control PhenoReadout Phenotypic Readout (e.g., Myelination Markers) CompoundLib->PhenoReadout Control->PhenoReadout Reference Analysis High-Throughput Analysis PhenoReadout->Analysis HitID Hit Identification & Validation Analysis->HitID

Diagram 2: HTS Workflow for Phenotypic Screening

Troubleshooting Guide

Table 2: Common Issues and Solutions

Problem Potential Cause Solution
Low or no inhibition Loss of inhibitor activity; incorrect pH Prepare fresh this compound stock; verify assay buffer pH.
High background signal Substrate instability or non-specific cleavage Include control without enzyme; check substrate purity.
Irreproducible IC₅₀ Enzyme or inhibitor concentration inaccuracies Precisely determine enzyme concentration; use high-quality, standardized this compound [4].
Poor solubility Stock solution preparation Use recommended solvents (water, DMSO) and sonicate if needed.

Conclusion

This compound remains an indispensable tool for metalloprotease research. Its well-characterized mechanism as a transition-state analog and its applicability across various assay formats—from detailed kinetic studies to large-scale HTS—make it a fundamental reagent for enzymology and drug discovery. Adherence to the detailed protocols and considerations outlined in this document will ensure the reliable and effective use of this compound in metalloprotease activity assays.

References

Understanding Phosphoramidon: Mechanism & Variability

Author: Smolecule Technical Support Team. Date: February 2026

To effectively troubleshoot, it's important to understand what phosphoramidon is and why variability can occur.

  • Biological Mechanism: this compound is a naturally occurring phosphoramidate that acts as a potent inhibitor of certain metalloproteinases [1]. It is widely used as a biochemical tool to block the activity of enzymes like Endothelin-Converting Enzyme (ECE) [2] [3]. The diagram below illustrates its role in a key signaling pathway.

G BigET1 Big Endothelin-1 (Precursor) ECE Endothelin-Converting Enzyme (ECE) BigET1->ECE Conversion MatureET1 Mature Endothelin-1 (Active) ECE->MatureET1 Vasoconstriction Vasoconstriction MatureET1->Vasoconstriction Aganglionosis Impaired Enteric Neuron Development (Aganglionosis) MatureET1->Aganglionosis This compound This compound (Inhibitor) This compound->ECE Inhibits

  • Root Causes of Variability:
    • Synthesis and Purification: this compound is a product of microbial fermentation (Streptomyces tanashiensis). Inherent variability in this process and the high cost of multiple purification steps can lead to residual contaminants [1] [4].
    • Hygroscopicity: The compound can be hygroscopic, meaning it readily absorbs water from the atmosphere. This can occur even during a quick transfer in the lab, leading to variations in effective concentration and potential hydrolysis if the water content is not rigorously controlled [4].
    • Presence of Impurities: Impurities that are not easily detected by standard analytical methods (like phosphorus NMR or HPLC) can be present. These can include excess base from the synthesis process or water, both of which can negatively impact the compound's stability and performance in sensitive biological assays [4].

Troubleshooting Guide: Purity and Solubility

Here are common issues and step-by-step protocols to address them.

Problem 1: Handling Hygroscopic Materials and Preparing Stock Solutions

This is a primary source of batch-to-batch variability.

  • Recommended Protocol:
    • Use Dry Solvent: Dissolve the powder in a high-quality, anhydrous solvent. Acetonitrile (DNA synthesis grade) is commonly used. Ensure the water content is below 30 ppm, and ideally below 10 ppm [4].
    • Further Dry the Solution: For critical applications, after dissolving the this compound, add a layer of activated 3 Å molecular sieves to the vial. Seal the vial and let it stand for at least 24 hours before use. This step will drive down the water content to acceptable limits [4].
    • Prepare Concentrated Stocks: Prepare a stock solution at a high concentration (e.g., 0.1 M) [4]. This minimizes the relative impact of any minor water absorption during subsequent handling.
    • Store Appropriately: Aliquot the stock solution into single-use vials and store them according to the supplier's recommendations, typically at -20°C and protected from moisture.
Problem 2: Verifying Purity and Potency

If you suspect a batch has low activity or purity, you can verify it with these methods.

  • In-Lab Functional Assay: A cell-based assay can confirm the biological potency of your this compound batch.

    • Reference: Ikegawa et al. (1990), Biochem Biophys Res Commun [5].
    • Procedure:
      • Culture endothelial cells (e.g., porcine aortic).
      • Apply big endothelin-1 to the cells.
      • Co-incubate with your this compound solution.
      • Measure the output: Use a specific immunoassay (e.g., ELISA) to quantify the generation of mature endothelin-1 in the culture supernatant.
      • Compare inhibition: A potent this compound batch should strongly suppress the conversion of big ET-1 to mature ET-1 [6]. You can compare the level of inhibition against a previous, known-good batch or a supplier's standard.
  • Supplier Quality Control Metrics: When ordering, you can reference the stringent quality controls used for reagents like phosphoramidites, which face similar challenges. The table below outlines key specifications to look for.

Table: Key Quality Control Metrics for High-Purity Reagents

Quality Attribute Standard Grade (for research) High-Purity Grade (for critical work) Relevance to this compound
HPLC Purity ≥ 98% ≥ 99% Confirms the main component is present at the advertised level.
NMR Purity ≥ 98% ≥ 99% Helps identify and quantify known and unknown impurities.
Water Content Often not specified ≤ 0.3% Critical for hygroscopic compounds; ensures stability and accurate dosing.
Residual Solvents Varies ≤ 4.0% Confirms proper drying after synthesis.

Data adapted from TheraPure quality standards [7]

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent between batches. What is the first thing I should check? A1: Water content is the most likely culprit. Ensure you are using anhydrous solvents for reconstitution and consider implementing the post-dissolution drying step with molecular sieves. Always prepare fresh stock solutions from the lyophilized powder for important experiments.

Q2: What are the documented solubility properties of this compound disodium salt? A2: According to a supplier datasheet, this compound disodium salt is highly soluble in DMSO and water (100 mg/mL, or ~170 mM). It is reported as insoluble in ethanol. For in vivo work, it can be formulated in a homogeneous suspension with a carrier like CMC-Na [2].

Q3: Are there stability concerns I should be aware of during experiments? A3: Yes. The inhibitor's activity can be highly sensitive to the assay conditions. Its inhibitory constant (Ki) for enzymes like thermolysin is highly pH-dependent, varying from nanomolar at pH 5.0 to micromolar at pH 8.5 [1]. Always ensure your this compound is compatible with the deprotection and purification steps of your specific experimental workflow, as some compounds are not stable to acid or oxidizers [4].

Experimental Design Considerations

  • Include a Positive Control: Always use a well-characterized batch of this compound (e.g., from a commercial supplier that provides analytical data) as a positive control in your assays to benchmark the performance of your in-house batches.
  • Plan for Stability: If your compound is not stable to standard deprotection conditions (e.g., concentrated ammonium hydroxide at high temperature), you will need to explore alternative deprotection methods [4].

References

optimizing Phosphoramidon concentration for specific enzyme inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Phosphoramidon Inhibition Concentrations by Target

The table below summarizes effective this compound concentrations for various enzyme targets from recent studies.

Enzyme Target Effective Concentration Experimental Context / Observed Effect Source / Model
Endothelin Converting Enzyme (ECE) 100 µM [1] Inhibited ER stress & NLRP3 inflammasome activation Human kidney tubular cells (HK-2)
30 nmol/min [2] No significant effect on plasma ET-1 or blood flow Co-infused with ET-1 in humans
0.25 mg/kg/min [3] Markedly attenuated hypertensive effect of big ET-1 Intravenous in animals
ZMPSTE24 Preliminary IC₅₀ values determined [4] Consistent with competitive inhibition Intramolecular quenched-fluorescence assay
Angiotensin II (AII) Responses 10 µM [5] Significant increase in EC₅₀ for AII Rat mesenteric & tail artery
100 µM [5] Blocked AII responses; no effect on ET-1 or AVP Rat aorta, mesenteric & tail artery
Thermolysin ( K_i ) of 30 nM [6] Neutral pH In vitro
( K_i ) of 1.4 nM [6] pH 5.0 In vitro

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when using this compound:

  • Issue 1: Lack of Observed Inhibition

    • Cause: The target enzyme might not be a this compound-sensitive metalloprotease.
    • Solution: Verify from literature if your specific enzyme target is inhibited by this compound. The efficacy can vary significantly between enzyme subtypes [4] [5].
    • Cause: The biological system has redundant pathways.
    • Solution: In complex systems like blood pressure regulation, other pathways may compensate. Consider using receptor antagonists (e.g., BQ-123 for ETA) in conjunction for a more complete blockade [3].
  • Issue 2: High or Variable IC₅₀ Values

    • Cause: Inefficient delivery or access to the enzyme active site.
    • Solution: For membrane-bound enzymes like ZMPSTE24, which feature a protected intramembrane cavity, a higher concentration may be required for effective inhibition compared to soluble enzymes [4].
    • Cause: The pH of the reaction buffer is not optimal.
    • Solution: Check your buffer pH. The inhibitory potency (( K_i )) of this compound for thermolysin can change by several orders of magnitude with pH, from 1.4 nM at pH 5.0 to 8.5 µM at pH 8.5 [6].
  • Issue 3: Unexpected Cellular or Tissue Responses

    • Cause: Off-target effects on other metalloproteases.
    • Solution: this compound is a broad-specificity inhibitor. Its effects, such as reducing Angiotensin II responses, are likely indirect, potentially mediated by inhibiting the conversion of big endothelin to ET-1 in the endothelium [5]. Always include controls to distinguish direct from indirect effects.

Experimental Workflow for Concentration Optimization

This workflow outlines key steps to establish an effective this compound concentration for a novel or less-characterized enzyme target.

Start Start: Identify Target Enzyme LitReview Literature Review Start->LitReview InVitroAssay Establish Functional Assay LitReview->InVitroAssay Confirm sensitivity to this compound InitialScreen Initial Dose-Response Screen InVitroAssay->InitialScreen Use broad concentration range (nM to µM) IC50 Determine IC₅₀ Value InitialScreen->IC50 Narrow range around initial effective dose Validate Validate in Biological System IC50->Validate Apply IC₅₀ in cells/tissue with proper controls End Optimized Protocol Validate->End

Detailed Protocol: Determining Preliminary IC₅₀ for an Enzyme

This methodology, adapted from a study on ZMPSTE24, provides a framework for quantifying this compound's potency [4].

1. Materials and Reagents

  • Purified Enzyme: The target metalloprotease (e.g., recombinant ZMPSTE24).
  • This compound: Prepare a stock solution in a suitable buffer (e.g., distilled water). Perform serial dilutions to create a working concentration range (e.g., from nanomolar to high micromolar).
  • Fluorogenic Peptide Substrate: Use a peptide that is cleaved by the target enzyme, flanked by a fluorophore (e.g., ortho-aminobenzoic acid, Abz) and a quencher (e.g., 2,4-dinitrophenol, Dnp).
  • Assay Buffer: An appropriate buffer to maintain enzyme activity at the optimal pH.

2. Experimental Procedure 1. Setup: In a microplate, mix a fixed concentration of the enzyme with varying concentrations of this compound. 2. Pre-incubation: Allow the enzyme and inhibitor to incubate for a set time (e.g., 10-15 minutes) to enable binding. 3. Initiate Reaction: Start the enzymatic reaction by adding the fluorogenic substrate (e.g., Abz-KSKTKSVIK-Dnp) to all wells. 4. Measurement: Immediately monitor the increase in fluorescence (e.g., excitation ~320 nm, emission ~420 nm for Abz/Dnp) over time using a plate reader. The fluorescence increase is proportional to substrate cleavage.

3. Data Analysis 1. Calculate Activity: Determine the initial reaction velocity (V₀) for each this compound concentration from the linear slope of the fluorescence increase. 2. Normalize Data: Express the velocity at each inhibitor concentration as a percentage of the uninhibited control activity (V₀). 3. Plot and Curve Fit: Plot the percentage of enzyme activity against the logarithm of the this compound concentration. Fit the data with a non-linear regression [Inhibitor] vs. response -- Variable slope (four parameters) model. 4. Determine IC₅₀: The IC₅₀ value is the concentration of this compound that reduces the enzyme activity by 50%, derived from the fitted curve.

References

reducing off-target effects in Phosphoramidon experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Phosphoramidon's Mechanism & Off-Targets

This compound is a competitive inhibitor and transition-state analog that targets zinc metalloproteases [1]. Its broad specificity means that in a complex biological system, it can simultaneously inhibit several enzymes.

The table below summarizes its known primary and common off-targets to help you identify potential sources of interference in your experiments.

Target Enzyme Inhibition Details Reported Potency (Ki/IC₅₀) Primary Functional Role
Neprilysin (NEP) [2] Well-characterized inhibitor [2]. Information missing Peptide hormone metabolism, cardiovascular regulation [3]
Thermolysin [4] Model enzyme for structural studies; slow-binding, pH-dependent inhibition [4]. 1.4 nM (pH 5.0) to 8.5 µM (pH 8.5) [4] Bacterial protease (model system)
Endothelin-Converting Enzyme (ECE) [5] Inhibits the conversion of Big ET-1 to active Endothelin-1 [5]. ~4 nM (IC₅₀ for ECE-2) [4] Vasoconstriction, cardiovascular health [3]
ZMPSTE24 [1] Competitive inhibitor; binding mode conserved with soluble gluzincins [1]. Lower potency than for soluble gluzincins (predicted) [1] Nuclear envelope protein processing; associated with progeria [1]

Troubleshooting Guide: Mitigating Off-Target Effects

Here are detailed methodologies and controls you can implement to ensure your experimental results are specific and interpretable.

Use Pharmacological Controls

The most robust strategy is to use selective inhibitors in parallel with this compound.

  • Detailed Protocol:
    • Design Experimental Arms: Include at least three conditions: (a) a control (no inhibitor), (b) treatment with this compound, and (c) treatment with a selective inhibitor for your target of interest (e.g., Thiorphan for NEP, as it does not inhibit ECE [5]).
    • Employ Specific Workflow: The logic of this approach is summarized in the diagram below.

G Start Start: Unexplained Phenotype with this compound A Add Selective Target Inhibitor (e.g., Thiorphan) Start->A B Phenotype Reproduced? A->B C Conclusion: Effect is Target-Specific B->C Yes D Add this compound to Selective Inhibitor Group B->D No E Additional Effect from this compound? D->E E->C No F Conclusion: Off-Target Effects Present E->F Yes

  • Expected Outcome: If the selective inhibitor replicates the phenotype, the effect is likely target-specific. If not, and this compound causes an additional effect, off-target inhibition is confirmed [5].
Optimize Experimental Conditions

Fine-tuning your assay conditions can significantly enhance specificity.

  • pH Adjustment: this compound's potency is highly pH-dependent [4]. If possible, shift your assay pH away from the optimum for off-target enzymes (e.g., towards a more neutral pH if ECE is a concern, as it has a narrow neutral pH optimum [5]).
  • Dose-Response Curves: Do not use a single, high concentration.
    • Detailed Protocol: Perform a detailed dose-response experiment with at least 6-8 concentration points of this compound.
    • Data Analysis: Plot the inhibition curve. If the observed effect is due to your high-affinity target, you may see a biphasic curve, with the plateau phase representing the inhibition of the primary target. Confirm the calculated Ki value aligns with the known potency for your intended target [4] [1].
Employ Orthogonal Validation Methods

Always confirm your findings with a non-inhibitor-based method.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to deplete your target enzyme and see if the cellular phenotype matches that of this compound treatment.
  • Direct Substrate Measurement: Instead of measuring a downstream biological effect, use techniques like mass spectrometry or specific antibodies to directly quantify the concentration of the substrate that your target enzyme processes. This provides a more direct and specific readout [5].

Frequently Asked Questions (FAQs)

Q1: My assay involves multiple metalloproteases. How can I confirm that this compound is hitting my intended target? A1: Follow the pharmacological control workflow above. The combination of a selective inhibitor and genetic knockdown offers the most compelling evidence for target engagement. Furthermore, characterizing the enzyme's kinetics in your system with and without this compound can show if the inhibition mode (competitive) and potency match literature values for your target [1].

Q2: I'm studying a pathway involving Endothelin-1. How do I dissect the specific role of ECE inhibition by this compound from other potential off-targets? A2: Thiorphan is a critical tool here. Since it inhibits NEP but not ECE [5], you can design an experiment with four conditions: Control, this compound, Thiorphan, and this compound + Thiorphan. Any effect unique to the this compound group that is not seen with Thiorphan alone (e.g., a greater reduction in ET-1 production) can be more confidently attributed to ECE inhibition.

Q3: The ZMPSTE24 study suggests this compound has a lower potency for it. Can I just use a higher concentration to ensure full inhibition of my primary target? A3: This is a common but risky practice. Using a higher concentration increases the likelihood of inhibiting other, less sensitive off-targets. It is far better to use the lowest effective concentration, determined by a rigorous dose-response curve, that achieves the desired effect on your primary target. This minimizes the risk of engaging other pathways [1].

References

Comprehensive Technical Support Guide: Troubleshooting Low Phosphoramidon Inhibitory Potency

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphoramidon and Its Inhibition Mechanism

This compound is a naturally occurring phosphoramidate compound isolated from Streptomyces tanashiensis that functions as a potent transition-state analog and competitive inhibitor of various zinc metalloproteases [1] [2]. This small molecule inhibitor (N-(α-rhamnopyranosyl-oxyhydroxyphosphinyl)-Leu-Trp) with a molecular weight of 544 g/mol primarily targets enzymes in the M4 and M13 metalloprotease families, including endothelin-converting enzyme (ECE), neprilysin, and thermolysin [3]. The unique structural feature of this compound consists of a dipeptide (Leu-Trp) backbone linked to a rhamnose sugar moiety through a phosphoramidate bond, which contributes to its stability and binding affinity [2] [3].

The inhibition mechanism of this compound involves reversible coordination with the zinc ion present in the active site of metalloproteases, effectively mimicking the tetrahedral transition state during peptide bond hydrolysis [1] [3]. Structural analyses of this compound-enzyme complexes reveal that the inhibitor binds to the active site cleft through multiple interactions: the phosphoramidate group coordinates with the catalytic zinc ion, the leucine and tryptophan side chains occupy corresponding substrate pockets, and the rhamnose moiety extends into the solvent region, contributing to binding specificity and affinity [1] [3]. Understanding this molecular interaction framework is essential for diagnosing and resolving issues with this compound's inhibitory potency in experimental systems.

Critical Factors Affecting this compound Potency

pH Sensitivity

pH dependence is one of the most significant factors influencing this compound's efficacy, with its inhibitory potency dramatically decreasing under alkaline conditions. The compound exhibits substantially stronger inhibition at acidic pH values, making pH optimization crucial for experimental success.

Table 1: pH-Dependent Inhibition of this compound Against Various Enzymes

Enzyme Target pH Condition Inhibition Potency (IC₅₀/Kᵢ) Experimental Context
Thermolysin pH 5.0 Kᵢ = 1.4 nM Standard inhibition assay [2]
Thermolysin pH 8.5 Kᵢ = 8.5 μM Standard inhibition assay [2]
Endothelin-Converting Enzyme (ECE) Acidic pH IC₅₀ = 4-14 nM Crude membrane assays [2] [3]
Endothelin-Converting Enzyme (ECE) Neutral/Alkaline pH IC₅₀ up to 8 μM Crude membrane assays [3]
ZMPSTE24 Not specified Competitive inhibition Intramolecular quenched-fluorescence assay [1]

This profound pH sensitivity, particularly for ECE, underscores the importance of pH optimization in assay design. Researchers should note that this compound's potency can decrease by >1000-fold across the pH range of 5.0 to 8.5, potentially explaining poor inhibition results under physiological pH conditions commonly used in experimental systems [2] [3].

Enzyme-Specific Variation

This compound demonstrates remarkable selectivity variance across different metalloprotease families, with inhibition potency spanning several orders of magnitude depending on the specific enzyme target.

Table 2: this compound Inhibition Spectrum Across Enzyme Targets

Enzyme Family Inhibition Potency Experimental Notes
Neprilysin M13 Kᵢ = 3 nM Potent inhibition [3]
Thermolysin M4 Kᵢ = 28 nM Potent inhibition [3]
ECE-1 M13 IC₅₀ = 14 nM - 8 μM Highly pH-dependent [3]
Pseudolysin M4 Kᵢ = 250 nM Moderate inhibition [3]
ZMPSTE24 - Competitive inhibition Lower potency than soluble gluzincins [1]
Angiotensin-converting enzyme - Weak inhibition Not a primary target [3]
Matrix Metalloproteinases (MMPs) M10 Not effective Minimal inhibition observed [4]

The rhamnose moiety of this compound plays differing roles in enzyme recognition; while its removal reduces potency against ECE, it surprisingly increases inhibition for neprilysin and angiotensin-converting enzyme [3]. This target-specific function highlights the importance of understanding structure-activity relationships for specific experimental applications.

Competitive Inhibition Characteristics

As a competitive inhibitor, this compound's effectiveness is directly influenced by substrate concentration in the reaction system. The inhibition is reversible and follows classic Michaelis-Menten competitive inhibition kinetics, where apparent inhibition potency decreases as substrate concentration increases [1] [3].

The binding affinity between this compound and different metalloproteases varies significantly, with structural studies showing that the overall mode of binding to membrane-bound enzymes like ZMPSTE24 is conserved with soluble gluzincins, though with generally lower potency [1]. This competitive relationship means that substrate concentration must be carefully optimized in experimental systems, as high substrate levels can overcome this compound-mediated inhibition.

Experimental Optimization Protocols

Buffer Preparation and pH Optimization

Proper buffer selection and pH optimization are critical steps for maintaining this compound potency. The following protocol ensures optimal conditions for this compound-mediated inhibition:

  • Buffer System Selection: Prepare assay buffers with excellent buffering capacity in the pH 5.5-6.5 range for maximal this compound potency. For ECE inhibition, use MES (pH 5.5-6.5) rather than Tris or HEPES buffers which typically maintain higher pH values [3]. Include zinc ions (typically 1-10 μM) in the buffer to maintain metalloprotease activity, as chelation of zinc by other buffer components can compromise enzyme function.

  • pH Optimization Steps:

    • Prepare concentrated stock solutions (e.g., 10-100 mM) of this compound in ultrapure water or appropriate solvent
    • Adjust buffer pH carefully at the temperature used in the assay, as pH is temperature-dependent
    • Verify final assay pH after adding all components, including substrate, enzyme, and inhibitor
    • For initial characterization, perform pilot experiments across a pH gradient (e.g., pH 5.0, 6.0, 7.0, 7.5, 8.0) to identify optimal conditions
  • Stability Considerations: this compound is stable at acid or neutral pH for at least 6 days at 37°C, but may degrade under alkaline conditions [3]. Aliquot and store stock solutions at -20°C to prevent freeze-thaw degradation.

Concentration-Response Determination

Establishing appropriate concentration ranges for this compound is essential for effective inhibition. The following methodology provides systematic determination:

  • Initial Concentration Screening: Begin with broad concentration ranges based on target enzyme:

    • For thermolysin/neprilysin: 1 nM - 10 μM
    • For ECE: 10 nM - 100 μM (accounting for pH dependence)
    • For novel/uncharacterized enzymes: 100 pM - 1 mM
  • IC₅₀ Determination Protocol:

    • Prepare serial dilutions of this compound (typically 3- or 10-fold) in assay buffer
    • Include vehicle controls to account for solvent effects
    • Pre-incubate enzyme with this compound for 10-30 minutes before substrate addition
    • Use substrate concentrations near the Kₘ value for most accurate competitive inhibition assessment
    • Perform triplicate measurements at each inhibitor concentration
    • Fit data to standard inhibition models (e.g., competitive, mixed) using nonlinear regression
  • Enzyme-Specific Modifications: For membrane-bound enzymes like ECE or ZMPSTE24 using crude membrane preparations, increase this compound concentrations 3-5 fold to account for potential sequestration by non-target proteins [5] [1]. For intracellular applications, consider cell permeability limitations and potential need for prodrug approaches.

Enzyme Activity Verification

Verifying functional enzyme is crucial when troubleshooting poor this compound inhibition:

  • Positive Control Establishment:

    • Include known substrates as positive controls for enzyme activity
    • For ECE: Use big ET-1 (0.1-1 μM) and measure ET-1 generation by HPLC or RIA [6] [7]
    • For thermolysin/neprilysin: Use dansyl-Gly-Trp or glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamide [2]
    • For ZMPSTE24: Use fluorogenic peptide substrates like Abz-KSKTKSVIK-Dnp [1]
  • Alternative Inhibitor Validation:

    • Test alternative metalloprotease inhibitors to confirm target engagement
    • Use 1,10-phenanthroline (100-500 μM) or EDTA (1-5 mM) as broad-spectrum zinc metalloprotease inhibitors [4]
    • For ECE-specific inhibition, consider newer generation inhibitors like SM-19712 or CGS 26303 if available
    • Compare this compound efficacy against these alternatives
  • Activity Calculation:

    Significant enzyme activity in the presence of high this compound concentrations (>10 × reported IC₅₀) suggests either incorrect experimental conditions or that the target enzyme is not a this compound-sensitive metalloprotease.

Troubleshooting FAQs

Why is this compound not inhibiting my enzyme preparation even at high concentrations?

Several factors could explain this lack of inhibition:

  • Incorrect pH: The most common issue is incorrect assay pH. This compound potency decreases dramatically above pH 7.0. Verify your assay pH is in the optimal 5.5-6.5 range for maximum efficacy, especially for ECE inhibition [3].

  • Wrong Enzyme Target: this compound only inhibits specific zinc metalloprotease families (primarily M4 and M13). Verify your enzyme is a this compound-sensitive metalloprotease using bioinformatics approaches and positive controls. Note that matrix metalloproteinases (MMPs) are generally not inhibited by this compound [4].

  • Enzyme Purity Issues: Crude enzyme preparations may contain multiple protease activities, and your measured activity might come from an insensitive protease. Include alternative inhibitors like 1,10-phenanthroline to confirm zinc metalloprotease activity, then optimize this compound conditions [4].

  • Substrate Concentration Too High: As a competitive inhibitor, this compound's apparent potency decreases with increasing substrate concentration. Ensure you're using substrate concentrations near the Kₘ value, not saturating conditions [1] [3].

How should I prepare and store this compound stock solutions for maximum stability?

Proper handling is essential for maintaining this compound integrity:

  • Solvent Selection: Prepare stock solutions in ultrapure water or assay buffer at neutral pH. Avoid alkaline solutions which promote degradation [3].

  • Concentration: Typical stock concentrations range from 1-100 mM. Higher concentrations generally improve stability but ensure solubility limits aren't exceeded.

  • Storage Conditions: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Under these conditions, this compound is stable for at least 6 months, possibly longer.

  • Stability Monitoring: Periodically check stock solution potency against a standard enzyme like thermolysin. Significant potency loss indicates degradation and necessitates fresh preparation.

The literature reports nanomolar potency for this compound against my enzyme, but I'm seeing micromolar potency in my hands. What could explain this discrepancy?

Potency discrepancies often arise from methodological differences:

  • pH Variations: Even small pH differences can cause dramatic potency shifts. Compare your exact assay pH with literature conditions. A change from pH 6.0 to 7.5 can reduce potency 100-fold [2] [3].

  • Enzyme Source Differences: Enzyme activity and inhibitor sensitivity can vary between recombinant and native preparations, and between species orthologs. Verify you're using the same enzyme source as literature reports.

  • Assay Condition Differences: Buffer composition, ionic strength, reducing agents, and detergent concentrations can all affect apparent potency. Reproduce literature conditions exactly before modifying.

  • Pre-incubation Time: this compound can exhibit slow-binding inhibition kinetics against some targets. Extend pre-incubation time to 30-60 minutes to reach equilibrium binding [2].

Can this compound be used in cellular assays or in vivo studies?

Cellular and in vivo applications present additional challenges:

  • Cell Permeability: this compound has limited cell membrane permeability due to its hydrophilic nature and relatively high molecular weight. For intracellular targets, consider microinjection, membrane-permeant analogs, or electroporation for delivery.

  • In Vivo Efficacy: this compound does effectively inhibit extracellular targets in vivo. Studies show it blocks the pressor and airway-contractile responses to big ET-1 in rats and/or guinea pigs when administered systemically [5].

  • Stability Considerations: this compound is susceptible to degradation by phosphatases and other enzymes in biological systems. The rhamnose moiety provides some protection against spontaneous hydrolysis, but biological half-life may be limited [3].

What alternative inhibitors can I use if this compound doesn't work for my application?

Alternative inhibition strategies include:

  • Broad-Spectrum Zinc Chelators: 1,10-phenanthroline (100-500 μM) or EDTA (1-5 mM) can confirm zinc metalloprotease activity, though they lack specificity [4].

  • Enzyme-Specific Inhibitors:

    • For ECE: SM-19712, CGS 26303, or FR901533
    • For neprilysin: Thiorphan (which also inhibits ECE) or candoxatriat
    • For thermolysin: Talopeptin or specific phosphonamidate compounds
  • Novel Scaffolds: For persistent inhibition issues, consider developing custom inhibitors based on thermolysin-inhibitor structures, as thermolysin serves as a good model for ECE inhibitor design [7].

Conclusion and Additional Resources

Systematic troubleshooting of this compound inhibition problems requires careful attention to pH optimization, enzyme-specific characteristics, and appropriate experimental design. The profound pH dependence of this compound, particularly for ECE targets, represents the most common source of experimental failure but can be readily addressed through buffer optimization. When proper conditions are established, this compound remains a valuable tool for investigating zinc metalloprotease function in biochemical and physiological contexts.

References

phosphoramidon-sensitive peptidase activity measurement challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers have about measuring phosphoramidon-sensitive peptidase activity:

  • What does "this compound-sensitive" indicate about my enzyme? If your enzyme's activity is inhibited by this compound, it strongly suggests you are working with a metalloprotease [1]. This compound is a specific, potent inhibitor of this class of enzymes. This sensitivity can be a key diagnostic tool for identifying and characterizing metalloproteases like Endothelin-Converting Enzyme (ECE) and others.

  • My assay shows low signal or no activity. What could be wrong? Low activity can stem from several issues. First, confirm the presence of essential co-factors, particularly Zinc (Zn²⁺), as many metalloproteases require it for activity [2]. Second, your sample may contain endogenous inhibitors that interfere with the measurement. A common solution is to significantly dilute your sample to reduce the concentration of these inhibitors [2]. Finally, review your sample preparation; the use of detergents like Lubrol can sometimes enhance enzyme activity and accessibility in membrane preparations [1].

  • How can I distinguish specific activity from background in a crude sample? The most reliable method is to run a parallel control reaction with a specific inhibitor. Including This compound, EDTA, or 1,10-phenanthroline in your control reaction will confirm that the measured activity is due to a metalloprotease. Any activity remaining in the inhibited sample can be attributed to non-specific or background processes [1].

  • Why is my assay not reproducible? Poor reproducibility often links to pre-analytical sample handling. The activity of many peptidases can be highly unstable. For instance, one study found that freezing samples completely destroyed urinary ACE activity [2]. Ensure you are testing fresh samples or have validated specific storage conditions (e.g., short-term stability at 25°C). Also, standardize your sample preparation protocol to minimize variation.

Troubleshooting Guides

Problem: Interference from Endogenous Inhibitors

Challenge: Crude biological samples (like urine, tissue homogenates) often contain small molecules that act as reversible enzyme inhibitors, suppressing the measurable activity and leading to falsely low results. For example, urea, uric acid, and urobilinogen have been identified as major inhibitors of urinary ACE, capable of suppressing up to 90% of its activity [2].

Solution: Sample Dilution Protocol A well-optimized dilution can effectively reduce inhibitor concentration below a significant level without overly diluting the enzyme itself.

Recommended Workflow: The following diagram outlines the key steps for this dilution-based protocol:

Start Fresh Urine Sample Centrifuge Centrifuge 10 min at 400 × g, 25°C Start->Centrifuge Supernatant Collect Sediment-free Supernatant Centrifuge->Supernatant Dilute Dilute Sample 128-fold in Assay Buffer Supernatant->Dilute Assay Perform Fluorescent Kinetic Assay Dilute->Assay Analyze Analyze Linear Phase (20-80 min) Assay->Analyze

Detailed Methodology from Literature [2]:

  • Sample Prep: Centrifuge fresh urine at 400 × g for 10 minutes at 25°C to remove sediment.
  • Reaction Mixture:
    • Buffer: 100 mM TRIS-HCl (pH 7.0)
    • Substrate: 15 μM Abz-FRK(Dnp)P-OH (a fluorescent peptide)
    • Salts: 50 mM NaCl, 10 μM ZnCl₂
    • Sample: Add urine to a final dilution of 128-fold.
  • Control: Include a control with 1 μM Lisinopril to confirm ACE-specific activity.
  • Measurement: Continuously record fluorescence for 90 minutes at 37°C. Use the data from the linear phase (20-80 minutes) for analysis.
Problem: Detecting Specific Activity in Complex Mixtures

Challenge: When working with complex enzyme sources like membrane preparations, selectively measuring the conversion of a specific substrate can be difficult due to other interfering proteases.

Solution: Selective Substrate Capture Assay This method uses a specialized substrate and leverages the enzyme's own product-binding properties to achieve high selectivity.

Recommended Workflow: The diagram below illustrates the unique receptor-binding detection method:

Substrate Radioiodinated Big ET-1 Substrate EnzymeMix Incubate with Enzyme Preparation Substrate->EnzymeMix Conversion ECE Conversion to ET-1 EnzymeMix->Conversion ReceptorBind Bind Product to ET-1 Receptors in Lung Membrane Conversion->ReceptorBind Separate Separate Membrane (Via Centrifugation) ReceptorBind->Separate Measure Measure Bound Radioactivity Separate->Measure

Detailed Methodology from Literature [1]:

  • Enzyme Source: Prepare lubrol-treated guinea pig lung membrane (L-GPLGM). This preparation is rich in both ECE and ET-1 receptors.
  • Substrate: Use (3-[¹²⁵I]iodotyrosyl¹³)Big ET-1.
  • Reaction: Incubate the substrate with the L-GPLGM preparation.
  • Detection: The key step is that the newly formed [¹²⁵I]ET-1 product binds specifically and rapidly to the ET-1 receptors present in the same membrane preparation.
  • Measurement: Separate the membrane-bound product via centrifugation or filtration and measure the associated radioactivity. The amount of radioactivity is directly proportional to the ECE activity.

Summary of Key Experimental Parameters

For quick reference, here are the core conditions from the established protocols discussed:

Parameter Protocol for Inhibitor Interference [2] Protocol for Selective Detection [1]
Target Enzyme Angiotensin-Converting Enzyme (ACE) Endothelin-Converting Enzyme (ECE)
Sample Type Human Urine Guinea Pig Lung Membrane
Key Step 128-fold sample dilution Product capture by endogenous receptor
Critical Reagents ZnCl₂, fluorescent substrate Radioiodinated Big ET-1 substrate
Inhibition Control Lisinopril This compound, EDTA, 1,10-Phenanthroline
Detection Method Fluorescent kinetics Radioactivity measurement

References

phosphoramidon disodium storage conditions and shelf life

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Handling

Based on the supplier datasheets, the consensus is to store Phosphoramidon disodium salt in a frozen state, protected from light and moisture. The following table summarizes the key storage and handling information.

Table 1: Storage and Handling Specifications for this compound Disodium Salt

Specification Tocris Bioscience [1] Merck Millipore (Calbiochem) [2] Selleck Chemicals [3]
Long-Term Storage -20°C +2°C to +8°C (Protect from light) Information missing
Hygroscopic Information missing Yes Information missing
Protect from Light Information missing Yes Information missing
Solubility 58.75 mg/mL in water (100 mM) [1] 10 mg/mL in DMSO, methanol, or water [2] 100 mg/mL in DMSO or water (169.64 mM); insoluble in ethanol [3]
Form Information missing White lyophilized solid [2] Information missing

Troubleshooting & FAQs

Here are answers to common questions researchers might have when working with this product.

Table 2: Frequently Asked Questions for this compound Disodium Salt

Question Answer & Guidance
What is the shelf life or expiration date? The specific shelf life is not provided in the search results. You must refer to the lot-specific Certificate of Analysis (CoA) provided with the product for the definitive expiration date [2].
How should I prepare and store stock solutions? Reconstitute the product according to your experimental needs. Following reconstitution, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions prepared this way are typically stable for up to one month at this temperature [2].
The product is described as hygroscopic. What does this mean for handling? Hygroscopic materials absorb moisture from the air, which can degrade the product and affect its mass. When handling, allow the vial to equilibrate to room temperature before opening it to prevent condensation of moisture inside the vial. Use the product in a dry environment and reseal it promptly after use [2].
Can this product be shipped at ambient temperature? One supplier (Selleck Chemicals) states that stability testing shows the product can be shipped without cooling measures [3]. However, upon receipt, you should store it immediately according to the recommended long-term storage conditions.

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the general workflow for handling and preparing a stock solution of this compound disodium salt to ensure its stability.

Start Retrieve this compound Disodium Salt Vial A Check Certificate of Analysis for Expiry and Specific Data Start->A B Equilibrate Sealed Vial to Room Temperature A->B C Weigh Product in Dry Environment B->C D Immediately Reseal Vial and Return to Storage C->D E Dissolve in Solvent (e.g., Water, DMSO) D->E F Prepare Aliquots in Sterile Tubes E->F G Store Aliquots at -20°C Protect from Light F->G H Use Stock Solution within 1 Month G->H

The most critical step is to consult the Certificate of Analysis (CoA) for your specific product batch, as it contains the authoritative expiry date and may have batch-specific storage instructions [2].

References

validating Phosphoramidon disodium biological activity in assays

Author: Smolecule Technical Support Team. Date: February 2026

Phosphoramidon Disodium Salt Biological Activity Profile

Target IC₅₀ Value Experimental Context Key Findings
Endothelin-Converting Enzyme (ECE) 3.5 μM [1] In vitro enzyme assay [1] Potent inhibition of ECE activity.
Neprilysin (NEP) 0.034 μM (34 nM) [1] In vitro enzyme assay [1] Very potent inhibition; primary activity in many contexts.
Angiotensin-Converting Enzyme (ACE) 78 μM [1] In vitro enzyme assay [1] Moderate inhibition compared to NEP and ECE.
Thermolysin Ki of 30 nM [2] In vitro enzyme assay [2] Classic, potent slow-binding inhibitor.
Tumor Cell Invasion Significant reduction [1] In vitro using CC531 colon carcinoma cells [1] Demonstrates functional effect in a cellular model.
In Vivo Tumor Growth Significant reduction [1] WAG rats with CC531 xenografts (250 mg/rat, i.p.) [1] Validates biological activity in a live animal model.

Experimental Protocols for Activity Validation

You can use the following established methodologies to validate the biological activity of this compound disodium salt in your experiments.

Protocol 1: Fluorogenic Assay for Metalloendopeptidase Activity

This protocol is adapted from research on Aβ-degrading proteases and is effective for measuring NEP and IDE-like activities [3].

  • Reagent Preparation: Prepare a solution of the fluorogenic substrate V (Mca-RPPGFSAFK(Dnp)-OH) at a working concentration of 10 μM in phosphate-buffered saline (PBS) [3].
  • Enzyme Incubation: Incubate your test sample (e.g., serum, cell lysate, or recombinant enzyme) with the substrate solution at 37°C for a defined period (e.g., several hours to overnight) [3].
  • Inhibition Test: To validate this compound's role, pre-incubate the test sample with 1-10 μM this compound disodium salt at 37°C for 3 hours before adding the substrate V [3].
  • Measurement: Use a fluorometer with an excitation wavelength of 320 nm and an emission wavelength of 405 nm to measure the fluorescent intensity. A decrease in fluorescence in the this compound-treated sample indicates successful inhibition of protease activity [3].
Protocol 2: In Vitro Tumor Cell Invasion Assay

This protocol is based on experiments demonstrating this compound's effect on colon carcinoma cells [1].

  • Cell Culture: Use a relevant cell line, such as CC531 colon carcinoma cells.
  • Treatment: Apply this compound disodium salt to the cells in your invasion chamber. The specific concentration can be optimized, but the effect has been demonstrated in published research [1].
  • Analysis: Quantify the number of invading cells through a Matrigel or other extracellular matrix substitute. A significant reduction in invasion in the treated group compared to the control validates the functional biological activity of this compound [1].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of this compound and a generalized workflow for validating its activity in fluorogenic assays.

This compound Validation Workflow cluster_pathway Mechanism of Action Start Start Assay Prep Prepare Sample & Substrate V Start->Prep Inhibit Pre-incubate with This compound Prep->Inhibit React Incubate at 37°C Inhibit->React Measure Measure Fluorescence (Ex 320nm / Em 405nm) React->Measure Analyze Analyze Inhibition Measure->Analyze End Activity Validated Analyze->End Protease Metalloendopeptidase (e.g., NEP, ECE) Reaction Cleavage Protease->Reaction Substrate Native Peptide Substrate Substrate->Protease Binds Product Peptide Fragments Reaction->Product P_Inhibit This compound Inhibition P_Inhibit->Protease Blocks Active Site

Key Considerations for Researchers

  • Specificity is Context-Dependent: While this compound is a powerful inhibitor of thermolysin and NEP, it also inhibits ECE and, to a lesser extent, ACE [1] [2]. For studies requiring high specificity, results should be interpreted cautiously and may require validation with more selective inhibitors or genetic approaches.
  • Buffer Conditions Matter: The discrepancy between biochemical assay data and cellular activity is a known challenge. Factors like the intracellular physicochemical environment (e.g., molecular crowding, pH, ionic strength) can affect inhibitor binding affinity and activity [4]. This is crucial for translating in vitro findings to cellular or in vivo models.
  • Handling and Solubility: For in vitro experiments, this compound disodium salt is soluble in water (100 mg/mL) and DMSO (100 mg/mL) [1]. For animal studies, validated formulations are available, such as a clear solution in 5% DMSO and 95% corn oil [1].

References

Phosphoramidon versus EDTA for matrix metalloproteinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

The quantitative data and methodologies from key studies can help you in designing your own experiments.

Phosphoramidon Inhibition of ECE The following table summarizes experimental data on this compound's inhibition of Endothelin-Converting Enzyme (ECE) from different tissue sources.

Tissue Source Enzyme Fraction IC50 for this compound Key Experimental Method
Porcine Lung [1] Membrane-bound ECE (M1) ~1 µM ECE solubilized and purified; conversion of big ET-1 to ET-1 measured.
Porcine Lung [1] Soluble fraction (M2, similar to NEP) ~0.3 nM Same as above.
Rat Brain [2] Cytoskeletal fraction ~5 µM Bioassay based on cyclic GMP accumulation in PK1 cells; confirmed by ELISA.

A typical protocol for assessing ECE inhibition involves:

  • Tissue Preparation: Homogenize the tissue of interest (e.g., rat brain or lung) and prepare a membrane-enriched fraction via ultracentrifugation [2] [1].
  • Enzyme Incubation: Incubate the enzyme fraction with its substrate, big endothelin-1 (big ET-1), in the presence or absence of this compound [2].
  • Reaction and Detection:
    • The reaction is carried out at a pH of 7.0-7.5 [1].
    • The conversion of big ET-1 to the mature endothelin-1 (ET-1) is quantified. This can be done using a sensitive bioassay (e.g., measuring cyclic GMP production in responsive cells) or a specific Enzyme-Linked Immunosorbent Assay (ELISA) [2].
  • Data Analysis: The IC50 value is determined by measuring the reduction in ET-1 production across a range of this compound concentrations.

EDTA as a Control A standard use of EDTA in characterizing a novel metalloproteinase is:

  • Incubation: Pre-incubate the enzyme preparation with EDTA (e.g., 1-10 mM).
  • Activity Measurement: Assess the remaining enzymatic activity using a specific substrate.
  • Interpretation: A near-complete loss of activity confirms that the enzyme is a zinc-dependent metalloproteinase [3].

Mechanisms of Action

The following diagram illustrates the core mechanistic difference between these two inhibitors.

G cluster_this compound This compound Mechanism cluster_EDTA EDTA Mechanism Enzyme Zinc-Dependent Metalloproteinase P1 1. Binds directly to Zn²⁺ in active site Enzyme->P1  Target E1 1. Chelates Zn²⁺ ion Enzyme->E1  Target Zinc Zn²⁺ Ion Zinc->E1  Target Substrate Protein Substrate P3 Result: Competitively blocks substrate from entering active site Substrate->P3  Blocked E3 Result: Disrupts enzyme structure and catalytic ability Substrate->E3  Not Processed P2 2. Mimics transition state of substrate hydrolysis E2 2. Removes Zn²⁺ from the enzyme's active site

Key Considerations for Researchers

When deciding between these inhibitors for your project, please consider:

  • For Target Specificity: Choose This compound if your goal is to specifically inhibit ECE or NEP activity within a complex biological system. Its effect is more pharmacologically relevant.
  • For Mechanism Confirmation: Use EDTA as a first-line tool to determine whether an unknown proteolytic activity is due to a zinc-dependent metalloenzyme.
  • Interpreting Results: Be cautious in interpreting in vivo or cell-based studies. This compound's inhibition of both ECE and NEP can have overlapping physiological consequences, as both enzymes process vasoactive peptides [1].

References

phosphoramidon inhibition constant Ki and Kd values

Author: Smolecule Technical Support Team. Date: February 2026

Phosphoramidon Inhibition Constants

The table below summarizes the quantitative inhibition data available for this compound.

Target Enzyme Inhibition Constant (Ki) IC₅₀ Value Citation
Neutral Endopeptidase 24.11 (Neprilysin) 2 nM Not Reported [1]
Neprilysin 2 ~2 nM Not Reported [1]
Endothelin-Converting Enzyme (ECE) - Porcine Lung M2 Not Reported 0.3 nM [2]
Endothelin-Converting Enzyme (ECE) - Porcine Lung M1 Not Reported 1 μM [2]
Endothelin-Converting Enzyme (ECE) Not Reported 0.68 μM [1]

Experimental Context and Methodologies

The data in the table comes from different experimental contexts, which is crucial for accurate interpretation.

  • Ki vs. IC₅₀: The Ki (Inhibitory Constant) is an equilibrium constant that measures the binding affinity between an inhibitor and an enzyme [3] [4]. The IC₅₀ (Half-Maximal Inhibitory Concentration), on the other hand, is the concentration of an inhibitor needed to reduce enzyme activity by half in a specific assay. While related, they are not identical.
  • Enzyme Sources and Assays: The varying IC₅₀ values for ECE are due to different enzyme sources and experimental methods.
    • The 0.3 nM and 1 μM values were derived from a study on porcine lung membrane, which isolated two distinct ECE activities (M1 and M2) using gel filtration chromatography. The inhibitory effect of this compound on the conversion of big ET-1 to mature ET-1 was then measured for each fraction [2].
    • The 0.68 μM value is reported in a commercial product database, which may reflect an aggregate or differently conducted assay [1].
  • Mechanism and Broader Effects: this compound is known to inhibit a family of zinc metalloproteases. Its effect extends beyond simply blocking the production of Endothelin-1 (ET-1). Research indicates that by inhibiting these proteases, this compound can also modulate receptor levels. One study found it significantly increased the number of endothelin receptors on cultured Swiss 3T3 fibroblasts, suggesting it may also inhibit a protease responsible for degrading the ET receptor itself [5].

This compound's Mechanism in the Endothelin Pathway

The following diagram illustrates the key biochemical pathway through which this compound exerts its inhibitory effects.

phosphoramidon_pathway BigET1 Big Endothelin-1 (Big ET-1) ECE Endothelin-Converting Enzyme (ECE) BigET1->ECE Cleavage MatureET1 Mature Endothelin-1 (ET-1) NEP Neutral Endopeptidase (NEP, Neprilysin) MatureET1->NEP Degradation Receptor ET-1 Receptor MatureET1->Receptor Binding ECE->MatureET1 This compound This compound This compound->ECE Inhibits This compound->NEP Inhibits

This diagram shows that this compound has a dual inhibitory role: it blocks the ECE-mediated production of the potent vasoconstrictor ET-1 and simultaneously inhibits NEP, which is responsible for breaking down ET-1 and other bioactive peptides [1] [6]. The net effect on ET-1 signaling can therefore be complex.

Key Takeaways for Researchers

  • Potent NEP Inhibitor: this compound is a highly potent inhibitor of Neutral Endopeptidase (NEP), with a Ki of 2 nM [1].
  • Variable ECE Potency: Its potency against Endothelin-Converting Enzyme (ECE) is highly variable (nM to μM range) and appears to be dependent on the enzyme source and isoform [2] [1].
  • Complex Cellular Effects: When interpreting experimental results, consider that this compound's effect may not be limited to ECE inhibition. It can also increase endothelin receptor density, adding another layer of complexity to its mechanism of action [5].

References

comparative potency of Phosphoramidon and Talopeptin

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Functional Comparison

The table below summarizes the key similarities and differences between phosphoramidon and talopeptatin based on the search results.

Feature This compound Talopeptin
Chemical Relationship Stereoisomer of talopeptin [1] [2] [3] Stereoisomer of this compound [1] [2]
Producing Organism Streptomyces tanashiensis [3] Streptomyces mozunensis MK-23 [1]
Core Structure Dipeptide (L-Leu-L-Trp) linked to a 6-deoxysugar (L-rhamnose) via a phosphoramidate bridge [1] Dipeptide (L-Leu-L-Trp) linked to a 6-deoxysugar (6-deoxy-L-talose) via a phosphoramidate bridge [1]
Primary Mechanism Inhibition of metalloproteases by acting as a transition-state analogue, chelating the active site zinc ion [1] [4] Inhibition of metalloproteases by acting as a transition-state analogue, chelating the active site zinc ion [1]
Key Molecular Target Thermolysin, Endothelin-Converting Enzyme (ECE), Neutral Endopeptidase 24.11 (NEP) [5] [6] [4] Thermolysin, Pseudomonas elastase LasB, Neutral Endopeptidase, Endothelin-Converting Enzyme [1]

| Reported Potency | Thermolysin: Kᵢ ~30 nM (pH dependent, 1.4 nM to 8.5 μM) [4] ECE (porcine lung, M1): IC₅₀ ~1 μM [7] ECE (porcine lung, M2/NEP): IC₅₀ ~0.3 nM [7] | Potent inhibitor, but specific quantitative data (Kᵢ, IC₅₀) against various targets not available in search results [1] |

A primary difference lies in the stereochemistry of the deoxysugar moiety. The search results indicate that the deoxysugar transferase enzyme in the biosynthetic pathway, TalC, is flexible and can attach either L-rhamnose (resulting in this compound) or 6-deoxy-L-talose (resulting in talopeptin) [1]. This slight structural variation can influence how the molecule interacts with and inhibits different protease enzymes.

Experimental Insights and Research Applications

This compound has been extensively used as a tool to study various biological processes, providing a context for its and talopeptin's application.

  • In Vitro Enzyme Characterization: this compound is used to identify and characterize metalloprotease activity. For example, it was used to distinguish between two different endothelin-converting enzyme (ECE) activities solubilized from porcine lung membrane. One form (M1, a candidate for physiologically relevant ECE) was inhibited with an IC₅₀ of ~1 μM, while another form (M2, identified as Neutral Endopeptidase 24.11) was much more sensitive, with an IC₅₀ of ~0.3 nM [7].
  • In Vivo Studies: this compound has been administered to live animals to probe the functions of endogenous metalloproteases. In anesthetized rats, an intravenous dose of this compound (1-3 mg/kg) effectively blocked the pressor response induced by big endothelin-1, demonstrating its role in inhibiting the in vivo conversion of big ET-1 to active ET-1 [6].
  • Cell-Based Assays: In cell culture studies, this compound helps elucidate the role of specific enzymes in cellular pathways. For instance, in choriocarcinoma cells, this compound was used to reverse the antiproliferative effect of gonadotropin-releasing hormone (GnRH), indicating that the effect was mediated by Neutral Endopeptidase 24.11 activity [8].

The following diagram illustrates a typical experimental workflow for using these inhibitors in research, based on the methodologies from the search results.

G cluster_system Experimental System Options cluster_assay Assay Types Start Start: Define Research Objective SysSelect Select Experimental System Start->SysSelect InhibitorPrep Prepare Inhibitor (this compound/Talopeptin) SysSelect->InhibitorPrep A Purified Enzyme B Cell Culture C Animal Model Application Apply to System InhibitorPrep->Application Assay Conduct Functional Assay Application->Assay Analysis Analyze Data & Conclude Assay->Analysis D Enzyme Activity (e.g., ECE conversion) E Cellular Response (e.g., Proliferation) F Physiological Response (e.g., Blood Pressure)

Key Considerations for Researchers

When deciding between these inhibitors for your research, consider the following:

  • Potency Specificity is Target-Dependent: The relative potency of this compound versus talopeptin can vary significantly depending on the specific metalloprotease target. The search results do not provide a head-to-head comparison table. You would need to consult specialized literature or conduct pilot experiments for your specific enzyme of interest.
  • This compound Has a Broader Data Foundation: this compound is more widely cited and has established half-lives and inhibitory concentrations (IC₅₀) for several well-known targets like ECE and NEP [5] [6] [7], which may make it a more practical initial choice.
  • Biosynthesis is Understood: The biosynthetic gene clusters for both compounds have been identified [1]. The key steps involve an ATP-grasp enzyme (TalD) forming the dipeptide, followed by a unique phosphoramidate-forming kinase (TalE), and finally a glycosyltransferase (TalC) that attaches the deoxysugar and determines the final stereochemistry of the compound [1].

References

phosphoramidon disodium vendor comparison and quality assessment

Author: Smolecule Technical Support Team. Date: February 2026

Vendor Comparison at a Glance

The following table summarizes the technical information for phosphoramidon disodium as provided by several biochemical suppliers.

Vendor Catalog Number / Reference Purity Reported Biological Activity (IC50) Solubility Storage Conditions
Selleckchem [1] S738201 99.86% ECE: 3.5 µM; NEP: 0.034 µM; ACE: 78 µM [1] DMSO: 100 mg/mL; Water: 100 mg/mL [1] Not specified
MedChemExpress (MCE) [2] N/A Not specified Thermolysin: 0.4 µg/mL; ECE: 3.5 µM; NEP: 0.034 µM; ACE: 78 µM [2] DMSO: 100 mg/mL; Water: ≥140 mg/mL [2] 4°C, sealed, dry [2]
Sigma-Aldrich (Calbiochem) [3] 525276 Not specified Inhibits big endothelin-1 to endothelin conversion: 4.6 µM [3] DMSO: 10 mg/mL; Water: soluble [3] 2-8°C, desiccated, protect from light [3]
R&D Systems [4] 6333 ≥95% Neutral endopeptidase (Neprilysin) and ECE inhibitor [4] Water: 100 mM [4] -20°C [4]
ISCA Biochemicals [5] PI-130 ≥97% (HPLC) Metalloendopeptidase inhibitor; Potent inhibitor of thermolysin [5] Water: 50 mg/mL [5] Frozen, desiccated, in the dark [5]
Lifeasible [6] ALK-0421 99.83% Thermolysin: 0.4 µg/mL; ECE: 3.5 µM; NEP: 0.034 µM; ACE: 78 µM [6] DMSO: 100 mg/mL; Water: 100 mg/mL [6] 4°C, sealed, away from moisture [6]

Mechanism of Action and Experimental Applications

This compound disodium is a naturally occurring metalloprotease inhibitor originally isolated from Streptomyces tanashiensis [5] [7]. It acts as a potent and specific inhibitor of several zinc metalloproteases.

  • Primary Targets: Its main enzymatic targets include thermolysin, neutral endopeptidase (NEP; neprilysin), and endothelin-converting enzyme (ECE) [1] [4] [2]. The inhibitor functions by acting as a transition-state analog, mimicking the tetrahedral intermediate of peptide hydrolysis [7].
  • Research Applications: It is widely used as a biochemical tool to study processes like amyloid-β peptide degradation and clearance in Alzheimer's disease research, and the endothelin system in cardiovascular function [1] [4].

The diagram below illustrates the primary signaling pathways and biological processes that this compound disodium impacts through its inhibition of key enzymes.

G cluster_targets Inhibition Targets cluster_substrates Key Substrates (Not Cleaved) cluster_outcomes Observed Experimental Outcomes This compound This compound NEP Neutral Endopeptidase (NEP / Neprilysin) This compound->NEP ECE Endothelin Converting Enzyme (ECE) This compound->ECE ACE Angiotensin Converting Enzyme (ACE) This compound->ACE Thermolysin Thermolysin This compound->Thermolysin AmyloidBeta Amyloid-β Peptides NEP->AmyloidBeta  Prevents Degradation/Cleavage BigET1 Big Endothelin-1 (Big ET-1) NEP->BigET1  Prevents Degradation/Cleavage AngiotensinI Angiotensin I NEP->AngiotensinI  Prevents Degradation/Cleavage ECE->AmyloidBeta  Prevents Degradation/Cleavage ECE->BigET1  Prevents Degradation/Cleavage ECE->AngiotensinI  Prevents Degradation/Cleavage ACE->AmyloidBeta  Prevents Degradation/Cleavage ACE->BigET1  Prevents Degradation/Cleavage ACE->AngiotensinI  Prevents Degradation/Cleavage IncreasedAB Increased Amyloid-β Levels (e.g., in brain) AmyloidBeta->IncreasedAB ReducedET1 Reduced Endothelin-1 Production AmyloidBeta->ReducedET1 BlockedPressor Blocked Pressor Activity (in vivo) AmyloidBeta->BlockedPressor BigET1->IncreasedAB BigET1->ReducedET1 BigET1->BlockedPressor

Experimental Protocols from Literature

The search results reference several experimental methodologies that utilize this compound disodium. Here are detailed protocols based on the cited literature.

In Vitro Inhibition Assay

This protocol is adapted from studies on endothelin-converting enzyme (ECE) activity [2] [6].

  • Objective: To measure the dose-dependent inhibition of ECE by this compound.
  • Materials: Solubilized rabbit lung membranes (as a source of ECE), big endothelin-1 (the substrate), and this compound disodium.
  • Preparation: Prepare a stock solution of this compound in water at 100 mg/mL, then dilute to a working concentration in an appropriate assay buffer [1] [2].
  • Procedure:
    • Pre-incubate the enzyme source (membranes) with varying concentrations of this compound (e.g., 1-500 µM) for 30 minutes.
    • Initiate the reaction by adding the substrate, big endothelin-1.
    • After a set incubation period, stop the reaction.
    • Quantify the conversion of big endothelin-1 to endothelin-1, typically using a method like HPLC or immunoassay.
  • Expected Outcome: this compound inhibits ECE activity in a dose-dependent manner, allowing for the calculation of an IC50 value [2].
In Vivo Efficacy Study

This protocol is based on research investigating the effect of this compound on the pressor response to big endothelin-1 in rats [2] [6].

  • Objective: To assess the ability of this compound to block the hypertensive effect of big endothelin-1 in vivo.
  • Animal Model: Male Sprague-Dawley rats.
  • Formulation: For intravenous administration, this compound can be formulated in a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% distilled water to achieve a clear solution with a concentration of ~5 mg/mL [1].
  • Dosage and Administration:
    • Administer this compound via intravenous injection at a dose of 0.25 mg/kg per minute [2] [6].
    • Alternatively, a single intravenous dose in the range of 1-30 mg/kg has been used to block pressor activity [2].
  • Measurement: Monitor arterial blood pressure. The expected result is a significant suppression of the hypertensive effect normally induced by big endothelin-1 [2].

Guidance for Your Quality Assessment

Since the available data comes from vendor-provided specifications, a rigorous quality assessment requires additional steps.

  • Request Batch-Specific Documentation: Always ask vendors for the Certificate of Analysis (CoA) for the specific batch you intend to purchase. The CoA provides verified data on purity, identity (via mass spectrometry or NMR), and water content, which is crucial for accurate molarity calculations [3] [4].
  • Perform Your Own Validation: For critical applications, consider running a simple validation assay in your own lab. A standard thermolysin inhibition assay can be an effective way to compare the functional potency of the product from different vendors against the reported IC50 values.
  • Consider Stability: The product is often described as hygroscopic and should be stored desiccated, frozen, and protected from light [3] [5]. Vendors that provide this stability information, like Sigma-Aldrich and ISCA Biochemicals, may offer more reliable product handling guidance.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

543.19818129 Da

Monoisotopic Mass

543.19818129 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T3G94E2LB1

MeSH Pharmacological Classification

Anti-Bacterial Agents

Other CAS

36357-77-4

Wikipedia

Phosphoramidon

Dates

Last modified: 08-15-2023
1: Barage SH, Sonawane KD. Exploring mode of phosphoramidon and Aβ peptide binding to hECE-1 by molecular dynamics and docking studies. Protein Pept Lett. 2014;21(2):140-52. PubMed PMID: 24000822.
2: Sun Q, Yang Q, Gong S, Fu Q, Xiao Q. Synthesis and enzymatic evaluation of phosphoramidon and its β anomer: Anomerization of α-l-rhamnose triacetate upon phosphitylation. Bioorg Med Chem. 2013 Nov 1;21(21):6778-87. doi: 10.1016/j.bmc.2013.07.052. Epub 2013 Aug 8. PubMed PMID: 23988485.
3: dos Santos MH, da Costa AF, Ferreira BJ, Souza SL, da Silva Lannes P, Santos GS, Mattos-Guaraldi AL, Nagao PE. A phosphoramidon-sensitive metalloprotease induces apoptosis of human endothelial cells by Group B Streptococcus. Antonie Van Leeuwenhoek. 2013 Dec;104(6):1125-33. doi: 10.1007/s10482-013-0034-y. Epub 2013 Sep 20. PubMed PMID: 24052367.
4: Richter S, Wuest M, Bergman CN, Krieger S, Rogers BE, Wuest F. Metabolically Stabilized (68)Ga-NOTA-Bombesin for PET Imaging of Prostate Cancer and Influence of Protease Inhibitor Phosphoramidon. Mol Pharm. 2016 Apr 4;13(4):1347-57. doi: 10.1021/acs.molpharmaceut.5b00970. Epub 2016 Mar 23. PubMed PMID: 26973098.
5: Kaloudi A, Nock BA, Lymperis E, Krenning EP, de Jong M, Maina T. Improving the In Vivo Profile of Minigastrin Radiotracers: A Comparative Study Involving the Neutral Endopeptidase Inhibitor Phosphoramidon. Cancer Biother Radiopharm. 2016 Feb;31(1):20-8. doi: 10.1089/cbr.2015.1935. PubMed PMID: 26844849.
6: Hanson LR, Hafez D, Svitak AL, Burns RB, Li X, Frey WH 2nd, Marr RA. Intranasal phosphoramidon increases beta-amyloid levels in wild-type and NEP/NEP2-deficient mice. J Mol Neurosci. 2011 Mar;43(3):424-7. doi: 10.1007/s12031-010-9460-8. Epub 2010 Oct 13. PubMed PMID: 20941644.
7: Pollock DM, Divish BJ, Milicic I, Novosad EI, Burres NS, Opgenorth TJ. In vivo characterization of a phosphoramidon-sensitive endothelin-converting enzyme in the rat. Eur J Pharmacol. 1993 Feb 16;231(3):459-64. PubMed PMID: 8449237.
8: Pruhs RJ, Peña RT, Quock RM. Antagonism of phosphoramidon-induced antinociception in mice by mu- but not kappa-opioid receptor blockers. Life Sci. 2007 Apr 17;80(19):1816-20. Epub 2007 Feb 22. PubMed PMID: 17379253.
9: Isaka D, Emoto N, Raharjo SB, Yokoyama M, Matsuo M. The effects of phosphoramidon on the expression of human endothelin-converting enzyme-1 (ECE-1) isoforms. J Cardiovasc Pharmacol. 2003 Jul;42(1):136-41. PubMed PMID: 12827039.
10: Chen L, McNeill JR, Wilson TW, Gopalakrishnan V. Differential effects of phosphoramidon on contractile responses to angiotensin II in rat blood vessels. Br J Pharmacol. 1995 Apr;114(8):1599-604. PubMed PMID: 7599928; PubMed Central PMCID: PMC1510379.
11: Thompson JE, Sheppard D. Phosphoramidon potentiates the increase in lung resistance mediated by tachykinins in guinea pigs. Am Rev Respir Dis. 1988 Feb;137(2):337-40. PubMed PMID: 2449105.
12: Jelicks LA, Chandra M, Shirani J, Shtutin V, Tang B, Christ GJ, Factor SM, Wittner M, Huang H, Weiss LM, Mukherjee S, Bouzahzah B, Petkova SB, Teixeira MM, Douglas SA, Loredo ML, D'Orleans-Juste P, Tanowitz HB. Cardioprotective effects of phosphoramidon on myocardial structure and function in murine Chagas' disease. Int J Parasitol. 2002 Nov;32(12):1497-506. Erratum in: Int J Parasitol. 2003 Feb;33(2):217. PubMed PMID: 12392915.
13: Matsumura Y, Tsukahara Y, Kojima T, Murata S, Murakami A, Takada K, Takaoka M, Morimoto S. Effects of phosphoramidon on endothelin-1 and big endothelin-1 production in human aortic endothelial cells. Biol Pharm Bull. 1995 Mar;18(3):401-6. PubMed PMID: 7550091.
14: Jelicks LA, Chandra M, Shtutin V, Petkova SB, Tang B, Christ GJ, Factor SM, Wittner M, Huang H, Douglas SA, Weiss LM, Orleans-Juste PD, Shirani J, Tanowitz HB. Phosphoramidon treatment improves the consequences of chagasic heart disease in mice. Clin Sci (Lond). 2002 Aug;103 Suppl 48:267S-271S. PubMed PMID: 12193101.
15: Krassói I, Pataricza J, Torday LL, Kun A, Papp JG. Improvement by phosphoramidon of damaged endothelial function in porcine coronary artery. Ann Thorac Surg. 2000 Sep;70(3):878-82. PubMed PMID: 11016327.
16: Bhavsar TM, Cerreta JM, Liu M, Reznik SE, Cantor JO. Phosphoramidon, an endothelin-converting enzyme inhibitor, attenuates lipopolysaccharide-induced acute lung injury. Exp Lung Res. 2008 Mar;34(3):141-54. doi: 10.1080/01902140701884430. PubMed PMID: 18307123.
17: Polosa R, Santonocito G, Magrì S, Paolino G, Armato F, Pagano C, Crimi N. Neutral endopeptidase inhibition with inhaled phosphoramidon: no effect on bronchial responsiveness to adenosine 5'-monophosphate (AMP) in asthma. Eur Respir J. 1997 Nov;10(11):2460-4. PubMed PMID: 9426079.
18: Wu-Wong JR, Chiou WJ, Opgenorth TJ. Phosphoramidon modulates the number of endothelin receptors in cultured Swiss 3T3 fibroblasts. Mol Pharmacol. 1993 Aug;44(2):422-9. PubMed PMID: 8355669.
19: Vemulapalli S, Watkins RW, Brown A, Cook J, Bernardino V, Chiu PJ. Disparate effects of phosphoramidon on blood pressure in SHR and DOCA-salt hypertensive rats. Life Sci. 1993;53(10):783-93. PubMed PMID: 8355566.
20: Cosentino F, McMahon EG, Carter JS, Katusić ZS. Effect of endothelinA-receptor antagonist BQ-123 and phosphoramidon on cerebral vasospasm. J Cardiovasc Pharmacol. 1993;22 Suppl 8:S332-5. PubMed PMID: 7509979.

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